Heptaminol Hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
6-amino-2-methylheptan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBMCOSOXIZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
372-66-7 (Parent) | |
| Record name | Heptaminol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045891 | |
| Record name | Heptaminol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543-15-7 | |
| Record name | Heptaminol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptaminol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaminol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptaminol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptaminol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTAMINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB3RM40HIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Heptaminol Hydrochloride: A Technical Guide to its Cardiovascular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaminol (B132716) hydrochloride is a sympathomimetic amine recognized for its cardiotonic and vasoconstrictive properties, primarily utilized in the management of hypotension.[1] Its mechanism of action in the cardiovascular system is multifaceted, stemming from its ability to modulate the sympathetic nervous system. The principal pathways involve the indirect release of endogenous catecholamines and the inhibition of their reuptake, leading to downstream effects on cardiac and vascular adrenergic receptors. A secondary, distinct mechanism involving the modulation of intracellular pH in cardiomyocytes has also been elucidated, particularly under ischemic conditions. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development professionals.
Primary Mechanism of Action: Indirect Sympathomimetic Effects
Heptaminol hydrochloride is classified as an indirect-acting sympathomimetic amine.[1][2] Its cardiovascular effects are not primarily due to direct receptor agonism but rather through its influence on the concentration of norepinephrine (B1679862) at the neuroeffector junction. This is achieved through two primary processes: induction of norepinephrine release and inhibition of norepinephrine reuptake.
Induction of Norepinephrine Release
Heptaminol stimulates the release of norepinephrine from sympathetic nerve terminals.[1][3] This released norepinephrine then acts on adrenergic receptors in the heart and blood vessels to elicit a physiological response.[1] Studies on isolated bovine chromaffine granules have shown that high concentrations of heptaminol can enhance the spontaneous release of catecholamines by approximately 30%.[3][4] Furthermore, heptaminol has been observed to reduce the norepinephrine content of the rat heart by 20-40% after repeated injections, providing in vivo evidence of catecholamine release.[3][4]
Inhibition of Norepinephrine Reuptake
In addition to stimulating release, heptaminol acts as a competitive inhibitor of the high-affinity, sodium-dependent norepinephrine transporter (NET).[5][6] This inhibition of reuptake prolongs the presence of norepinephrine in the synaptic cleft, thereby enhancing its effects on adrenergic receptors.
Downstream Cardiovascular Effects
The increased concentration of norepinephrine at the neuroeffector junction due to heptaminol's action leads to the stimulation of adrenergic receptors, resulting in distinct effects on the heart and vasculature.
Cardiac Effects: Positive Inotropy and Chronotropy
Norepinephrine released by heptaminol primarily acts on β1-adrenergic receptors in the heart.[1] This stimulation leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, resulting in enhanced cardiac output.[1] This makes heptaminol beneficial in conditions with compromised heart performance.[1]
Vascular Effects: Vasoconstriction
In the vascular smooth muscle, the released norepinephrine stimulates α-adrenergic receptors, causing vasoconstriction.[1] This leads to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure.[1] This vasoconstrictive effect is particularly useful in treating hypotensive states.[1] In conscious dogs, heptaminol has been shown to induce a hypertensive effect.[7]
Secondary Mechanism: Modulation of Intracellular pH
Beyond its sympathomimetic actions, heptaminol exhibits a cardiotonic effect under ischemic conditions through a mechanism involving the sodium-hydrogen exchanger (Na+/H+ exchanger).
During moderate ischemia, intracellular acidosis occurs in cardiomyocytes. Heptaminol has been shown to restore intracellular pH and increase left ventricular pressure in isolated rat hearts under these conditions.[8] This effect is likely mediated by the stimulation of the Na+/H+ exchange.[8] This restoration of pH is believed to contribute to the positive inotropic effect observed during moderate ischemia.[8] However, this realkalinization effect and the restoration of left ventricular pressure are not observed in severe ischemia.[8]
Quantitative Data
The following table summarizes the available quantitative data on the pharmacological effects of this compound.
| Parameter | Value | Species/Model | Experimental Condition | Reference |
| IC50 (Nicotine-induced catecholamine release inhibition) | 650 ± 11 µM | Bovine chromaffin cells | Primary culture | [3] |
| Ki (Norepinephrine uptake inhibition) | 60 ± 2 µM | Bovine chromaffin cells | Primary culture, competitive inhibition | [3] |
| Norepinephrine Depletion | 20-40% | Rat heart | In vivo, repeated injections | [3][4] |
| Catecholamine Release Enhancement | +30% | Isolated bovine chromaffine granules | High concentrations | [3][4] |
| Pressor Potency | 100 times less potent than tyramine | Cat | In vivo | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indirect Sympathomimetic Action
Caption: Indirect sympathomimetic action of Heptaminol HCl.
Signaling Pathway of Na+/H+ Exchange Modulation
Caption: Heptaminol's modulation of Na+/H+ exchange in cardiomyocytes.
Experimental Workflow: Langendorff Isolated Heart Perfusion
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive and negative inotropic effects of muscarinic receptor stimulation in mouse left atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sympathomimetic Agent (RS)-6-Amino-2-methylheptan-2-ol Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-6-Amino-2-methylheptan-2-ol hydrochloride, widely known as Heptaminol (B132716) hydrochloride, is a sympathomimetic amine developed in the mid-20th century.[1] It is recognized for its cardiotonic and vasodilating properties and has been primarily utilized in the management of hypotension.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and pharmacological properties of Heptaminol hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows to support further research and drug development endeavors.
Discovery and History
Heptaminol was developed in the mid-20th century and has been used in clinical settings, particularly in Europe and Asia, for the treatment of cardiovascular conditions such as low blood pressure (hypotension).[1] It is a cardiovascular analeptic with experimental evidence supporting its potent inotropic action, first described by Loubatières in 1951 on an ischemic preparation.[2] Over the years, its mode of action has been further elucidated, with research in the 1970s suggesting its interference with the release and uptake of catecholamines.[2]
Chemical Synthesis
The synthesis of (RS)-6-Amino-2-methylheptan-2-ol hydrochloride typically starts from 6-methyl-5-hepten-2-one. A common synthetic route involves a reductive amination process.
Starting Material: 6-Methyl-5-hepten-2-one
Key Transformation: Reductive Amination
Various reducing agents can be employed for reductive amination, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.[3] The choice of solvent and reaction conditions would be optimized to ensure high yield and purity of the final product.
Mechanism of Action
This compound acts as an indirect sympathomimetic amine.[1] Its primary mechanism of action involves stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings.[4] The released norepinephrine then acts on adrenergic receptors, leading to a cascade of physiological effects.
Key Actions:
-
Positive Inotropic Effect: Norepinephrine stimulates β1-adrenergic receptors in the heart muscle, leading to an increase in cardiac contractility (positive inotropic effect).[1]
-
Vasoconstriction: Norepinephrine also acts on α-adrenergic receptors in the smooth muscle of blood vessels, causing vasoconstriction.[1]
This dual action of increasing cardiac output and causing peripheral vasoconstriction results in an elevation of blood pressure, which is the basis for its therapeutic use in hypotension.[1] Furthermore, studies have shown that heptaminol is a competitive inhibitor of noradrenaline uptake, which may also contribute to its antihypotensive effect.[2]
Signaling Pathway
The signaling pathway for Heptaminol's primary effect on cardiac myocytes is depicted below.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from clinical and pharmacokinetic studies of this compound.
Table 1: Pharmacokinetic Parameters of Heptaminol in Healthy Volunteers
| Parameter | Value | Reference |
| Oral Bioavailability | Rapid and complete absorption | |
| Time to Peak Plasma Concentration (Tmax) | 1.8 hours | |
| Peak Plasma Concentration (Cmax) | 1.6 mg/L (after 300 mg oral dose) | |
| Terminal Plasma Half-life (t1/2) | 2.5 - 2.7 hours | |
| Total Clearance | 700 mL/min | |
| Excretion | Almost entirely unchanged in urine within 24 hours |
Table 2: Clinical Efficacy in Orthostatic Hypotension
| Study Population | Intervention | Key Finding | P-value | Reference |
| 19 Parkinsonian patients with spontaneous or bromocriptine-induced orthostatic hypotension | 626 mg this compound (injectable) vs. placebo | Significant increase in systolic blood pressure at 15 minutes post-administration | < 0.05 | [5] |
| 49 patients with septic shock requiring vasopressor support | This compound vs. control | Significantly faster weaning from dopamine (B1211576) and norepinephrine | 0.008 (Dopamine), 0.001 (Norepinephrine) | [6] |
Experimental Protocols
Assessment of Inotropic Effects on Isolated Heart (Langendorff Preparation)
This protocol describes a general method for assessing the direct inotropic effects of a substance like Heptaminol on an isolated mammalian heart.
Objective: To measure the effect of this compound on cardiac contractility.
Materials:
-
Langendorff apparatus
-
Isolated rat heart
-
Krebs-Henseleit solution (perfusion buffer)
-
This compound stock solution
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Stabilization: The heart is allowed to stabilize for a baseline period, during which contractile force is continuously recorded.
-
Drug Administration: this compound is introduced into the perfusion solution at increasing concentrations.
-
Data Recording: Left ventricular pressure (LVP) is measured using a balloon catheter inserted into the left ventricle, connected to a pressure transducer. Contractile force is recorded throughout the experiment.
-
Analysis: Changes in developed LVP and the rate of pressure change (dP/dt) are calculated to quantify the inotropic effect of Heptaminol.[7][8]
Norepinephrine Release Assay from Primary Cell Cultures
This protocol outlines a method to measure the ability of Heptaminol to induce norepinephrine release from cultured cells.
Objective: To quantify Heptaminol-induced norepinephrine release.
Materials:
-
Primary culture of bovine chromaffin cells or a suitable cell line (e.g., PC12)
-
Culture medium
-
[³H]-Norepinephrine (radiolabel)
-
This compound solutions of varying concentrations
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Cells are cultured in appropriate plates until they reach the desired confluency.
-
Radiolabeling: The cells are incubated with [³H]-Norepinephrine for a sufficient time to allow uptake into the cells.
-
Washing: The cells are washed multiple times with buffer to remove extracellular radiolabel.
-
Stimulation: The cells are then incubated with different concentrations of this compound for a defined period.
-
Sample Collection: The supernatant (containing released norepinephrine) is collected.
-
Cell Lysis: The cells are lysed to determine the amount of norepinephrine remaining intracellularly.
-
Quantification: The amount of [³H]-Norepinephrine in the supernatant and the cell lysate is quantified using a scintillation counter.
-
Analysis: The percentage of norepinephrine released is calculated for each concentration of Heptaminol.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the inotropic effects of Heptaminol on an isolated heart.
Conclusion
(RS)-6-Amino-2-methylheptan-2-ol hydrochloride (Heptaminol) is a historically significant cardiovascular agent with a well-characterized mechanism of action as an indirect sympathomimetic. Its ability to increase cardiac contractility and peripheral vascular resistance has made it a therapeutic option for hypotension. This technical guide has provided a detailed overview of its discovery, synthesis, pharmacology, and key experimental methodologies, offering a valuable resource for researchers and drug development professionals in the cardiovascular field. Further investigation into its synthesis optimization and potential new therapeutic applications may be warranted.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized double-blind trial of injectable heptaminol for controlling spontaneous or bromocriptine-induced orthostatic hypotension in parkinsonians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound for catecholamine weaning in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Heptaminol as a Myocardial Stimulant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaminol (B132716), an amino alcohol, has been recognized for its myocardial stimulant properties. This technical guide provides a comprehensive overview of the pharmacological profile of heptaminol, focusing on its mechanisms of action as a positive inotropic agent. The primary mechanism is identified as an indirect sympathomimetic effect, involving the release and inhibition of norepinephrine (B1679862) reuptake at sympathetic nerve terminals. A secondary, ischemia-specific mechanism involving the modulation of intracellular pH via the Na+/H+ exchanger is also discussed. This document summarizes the available quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Heptaminol is a compound with a history of use as a cardiotonic agent, particularly in the context of orthostatic hypotension.[1] Its ability to enhance myocardial contractility has been a subject of pharmacological investigation.[2] Understanding the detailed mechanisms through which heptaminol exerts its positive inotropic effects is crucial for its potential therapeutic applications and for the development of novel cardiac stimulants. This guide aims to consolidate the current knowledge on the pharmacological profile of heptaminol as a myocardial stimulant for a specialized audience in drug research and development.
Mechanisms of Myocardial Stimulation
Heptaminol's myocardial stimulant effects are attributed to two primary mechanisms: an indirect sympathomimetic action and the modulation of intracellular pH under ischemic conditions.
Indirect Sympathomimetic Action
The predominant mechanism of heptaminol's cardiotonic effect is its indirect sympathomimetic action, which is similar to that of tyramine.[2] This involves two key processes at the adrenergic nerve terminals within the myocardium:
-
Norepinephrine Release: Heptaminol stimulates the release of endogenous norepinephrine from vesicular stores in sympathetic neurons.[1][3]
-
Norepinephrine Reuptake Inhibition: Heptaminol acts as a competitive inhibitor of the norepinephrine transporter (NET), prolonging the presence of norepinephrine in the synaptic cleft.[3]
The released norepinephrine then binds to β1-adrenergic receptors on cardiomyocytes, initiating a signaling cascade that leads to a positive inotropic effect.[1] The sympathomimetic nature of heptaminol's action is supported by evidence that its cardiostimulant effects are abolished by cocaine, a norepinephrine reuptake inhibitor, and are absent in animals pretreated with reserpine, which depletes catecholamine stores.[2]
Modulation of Intracellular pH in Ischemia
Under conditions of moderate myocardial ischemia, heptaminol has been shown to exert a positive inotropic effect through a mechanism independent of its sympathomimetic action.[4] This involves the restoration of intracellular pH (pHi).[4] Ischemia leads to intracellular acidosis, which impairs myofilament function. Heptaminol is suggested to stimulate the Na+/H+ exchanger, leading to an efflux of H+ ions and a subsequent rise in intracellular pH, thereby improving myocardial contractility.[3][4] This effect is not observed in severe ischemia.[4]
Quantitative Pharmacological Data
The available quantitative data for heptaminol's pharmacological effects are primarily related to its interaction with catecholamine dynamics. There is a notable lack of publicly available dose-response data (EC50, Emax) for its direct positive inotropic effect on myocardial tissue.
Table 1: Quantitative Data on Heptaminol's Interaction with Catecholamine Dynamics
| Parameter | Value | Experimental System | Reference |
| Ki (Noradrenaline Uptake) | 60 ± 2 µM | Bovine Chromaffin Cells | [3] |
| IC50 (Nicotine-Induced Catecholamine Release) | 650 ± 11 µM | Bovine Chromaffin Cells | Not explicitly cited |
| Spontaneous Catecholamine Release | +30% | Isolated Bovine Chromaffin Granules (high concentrations) | [5] |
| 14C-Epinephrine Uptake | -20% to -40% | Isolated Medullary Granules (lower concentrations) | [5] |
Table 2: Comparative In Vivo Pressor Effects
| Compound | Relative Potency (Blood Pressure Increase) | Species | Reference |
| Heptaminol | 1 | Cat | [5] |
| Tyramine | 100x Heptaminol | Cat | [5] |
Experimental Protocols
Assessment of Inotropic Effects in an Isolated Perfused Heart (Langendorff Model)
This protocol describes a general method for evaluating the dose-dependent effects of heptaminol on myocardial contractility.
Objective: To determine the concentration-response relationship of heptaminol's positive inotropic effect on an isolated mammalian heart.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Heptaminol hydrochloride stock solution
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
Procedure:
-
Heart Isolation: Euthanize a male Sprague-Dawley rat (250-300g) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg).
-
Stabilization: Allow the heart to stabilize for a 20-minute period.
-
Baseline Measurement: Insert a fluid-filled balloon into the left ventricle. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. Record baseline parameters including heart rate (HR), left ventricular systolic pressure (LVSP), LVEDP, and the maximum rate of pressure development (+dP/dtmax).
-
Heptaminol Administration: Introduce heptaminol into the perfusate in a cumulative concentration-dependent manner (e.g., 10^-7 to 10^-3 M). Allow for a steady-state response at each concentration (typically 5-10 minutes).
-
Data Recording: Continuously record all hemodynamic parameters throughout the experiment.
-
Data Analysis: Calculate the left ventricular developed pressure (LVDP = LVSP - LVEDP). Express the inotropic response (+dP/dtmax and LVDP) as a percentage of the baseline value. Plot the concentration-response curve and determine the EC50 and Emax values.
Investigation of Heptaminol's Effect on Intracellular pH in Ischemia
This protocol outlines a method to investigate the effect of heptaminol on intracellular pH in isolated cardiomyocytes under simulated ischemic conditions.
Objective: To determine if heptaminol can reverse intracellular acidosis in cardiomyocytes during simulated ischemia.
Materials:
-
Isolated adult rat ventricular myocytes
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Microscope with a fluorescence imaging system
-
Perfusion chamber
-
"Normal" Tyrode's solution (in mM: NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4)
-
"Simulated Ischemic" solution (Normal Tyrode's with pH lowered to 6.4 and substrate-free)
-
This compound
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with BCECF-AM to load the pH-sensitive dye.
-
Baseline pH Measurement: Place the cells in the perfusion chamber on the microscope stage and perfuse with normal Tyrode's solution. Measure baseline intracellular pH using ratiometric fluorescence imaging.
-
Induction of Acidosis: Switch the perfusion to the simulated ischemic solution to induce intracellular acidosis. Monitor the decrease in intracellular pH until a stable acidic pH is reached.
-
Heptaminol Treatment: While maintaining the ischemic perfusion, add heptaminol to the perfusate at a specific concentration (e.g., 100 µM).
-
pH Monitoring: Continuously monitor the intracellular pH to observe any recovery towards the baseline pH.
-
Data Analysis: Quantify the rate and magnitude of the pH recovery in the presence of heptaminol and compare it to control cells perfused with the ischemic solution without heptaminol.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indirect Sympathomimetic Action
Caption: Indirect sympathomimetic signaling pathway of heptaminol.
Signaling Pathway of Na+/H+ Exchange Modulation in Ischemia
Caption: Heptaminol's modulation of Na+/H+ exchange in ischemia.
Experimental Workflow for Assessing Inotropic Effects
Caption: Experimental workflow for Langendorff heart perfusion study.
Discussion and Future Directions
Heptaminol's primary mechanism as a myocardial stimulant is well-established as an indirect sympathomimetic agent. Its dual action of promoting norepinephrine release and inhibiting its reuptake effectively increases the concentration of this neurotransmitter at the cardiac synapses, leading to a positive inotropic effect. The alternative mechanism involving the Na+/H+ exchanger highlights a potentially valuable therapeutic action in the context of myocardial ischemia.
However, a significant gap in the literature is the lack of detailed quantitative data on the dose-response relationship of heptaminol's inotropic effects. Future research should focus on generating robust concentration-response curves in various experimental models, such as isolated papillary muscles and Langendorff-perfused hearts, to determine key pharmacological parameters like EC50 and Emax. This would allow for a more precise comparison with other inotropic agents.
Furthermore, the signaling pathway by which heptaminol stimulates the Na+/H+ exchanger warrants further investigation to elucidate the upstream molecular events. A deeper understanding of these mechanisms will be critical for the potential development of heptaminol or its analogs for specific cardiovascular applications.
Conclusion
Heptaminol stimulates myocardial contractility primarily through an indirect sympathomimetic mechanism, with a secondary, ischemia-specific action on intracellular pH regulation. While its qualitative pharmacological profile is well-described, a lack of quantitative data on its inotropic potency limits a complete understanding of its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research aimed at filling these knowledge gaps and further exploring the utility of heptaminol as a myocardial stimulant.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptaminol Hydrochloride's Role in Catecholamine Release and Uptake: A Technical Guide
Executive Summary
Heptaminol (B132716) hydrochloride is a sympathomimetic amine primarily utilized in the management of orthostatic hypotension.[1][2][3] Its therapeutic effects are rooted in a complex and multifaceted interaction with the sympathetic nervous system, specifically through the modulation of catecholamine neurotransmitters.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which heptaminol hydrochloride influences catecholamine release and uptake.
Extensive research, conducted across various in vivo and in vitro models, demonstrates that heptaminol acts as an indirect sympathomimetic agent, exerting its effects primarily by interfering with catecholamine transport and storage.[4][5] Key findings indicate that it competitively inhibits the reuptake of norepinephrine (B1679862) and, at higher concentrations, enhances the spontaneous release of catecholamines from storage vesicles.[1][4][6] This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, subsequently stimulating adrenergic receptors and eliciting its cardiovascular effects.[7][8] This document synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the underlying signaling pathways and workflows.
Core Mechanism of Action: An Indirect Sympathomimetic
This compound is classified as an indirect-acting sympathomimetic amine, meaning it mimics the effects of sympathetic nervous system activation by increasing the availability of endogenous catecholamines like norepinephrine.[7][8] Its mechanism is often compared to that of tyramine.[5] This mode of action is substantiated by several key experimental findings:
-
Inhibition by Cocaine : The cardiovascular effects of heptaminol, such as increased blood pressure and tachycardia, are significantly diminished by pretreatment with cocaine, a potent norepinephrine transporter (NET) blocker.[4][5] This suggests that heptaminol requires entry into the presynaptic neuron via NET to exert its primary effects.
-
Abolition by Reserpine : Pretreatment of animal models with reserpine, a drug that depletes vesicular stores of catecholamines, abolishes the cardiostimulant action of heptaminol.[4][5] This indicates that heptaminol's effect is dependent on the presence of releasable norepinephrine within presynaptic vesicles.
These observations collectively support a mechanism where heptaminol is taken up into the sympathetic neuron and displaces norepinephrine from its storage vesicles, leading to an increased cytosolic concentration and subsequent reverse transport into the synapse.
Modulation of Catecholamine Uptake
A primary component of heptaminol's action is its ability to inhibit the reuptake of catecholamines from the synaptic cleft. Specifically, it acts as a competitive inhibitor of the norepinephrine transporter.[1][9] This inhibition prolongs the presence of norepinephrine in the synapse, enhancing its effect on postsynaptic receptors.
Studies using primary cultures of bovine chromaffin cells have been instrumental in quantifying this effect.[1][6] In these experiments, heptaminol was shown to competitively inhibit the high-affinity, Na+-dependent uptake of noradrenaline.[6] Further studies on isolated medullary granules also demonstrated a reduction in the uptake of radiolabeled epinephrine.[4][10]
Table 1: Quantitative Data on this compound's Inhibition of Catecholamine Uptake
| Parameter | Experimental Model | Finding | Reference |
| Inhibition Constant (Ki) | Bovine Chromaffin Cells (Noradrenaline Uptake) | 60 ± 2 µM | [6] |
| Uptake Reduction | Isolated Bovine Medullary Granules (¹⁴C-Epinephrine Uptake) | 20-40% reduction at lower concentrations | [4][10] |
Stimulation of Catecholamine Release
In addition to blocking reuptake, heptaminol actively promotes the release of catecholamines. This effect appears to be concentration-dependent.
-
Spontaneous Release : In high concentrations, heptaminol was found to enhance the spontaneous release of catecholamines from isolated bovine chromaffin granules by approximately 30%.[4][10]
-
Tissue Depletion : In vivo studies have shown that repeated injections of heptaminol in rats reduced the norepinephrine content of the heart by 20-40%, indicating a net release of the neurotransmitter from tissue stores.[4][10]
This release mechanism contributes significantly to the overall increase in synaptic catecholamine levels.
Table 2: Quantitative Data on this compound's Effect on Catecholamine Release
| Parameter | Experimental Model | Finding | Reference |
| Spontaneous Release | Isolated Bovine Chromaffin Granules | 30% enhancement at high concentrations | [4][10] |
| Tissue Content Reduction | Rat Heart (Norepinephrine Content) | 20-40% reduction after repeated injections | [4][10] |
| IC₅₀ (Nicotine-Induced Release) | Bovine Chromaffin Cells | 650 ± 11 µM | [6][10] |
| Plasma Concentration | Rat Model | Increased noradrenaline plasma concentration | [1][9] |
Differentiating Release Mechanisms: Nicotine (B1678760) vs. K⁺ Depolarization
Intriguing insights into heptaminol's mechanism come from studies differentiating its effects on various release stimuli in bovine chromaffin cells. It was found to be an inhibitor of nicotine-induced catecholamine release, but it did not inhibit release evoked by high concentrations of potassium (59 mM K⁺).[6][9][10]
This differential effect is critical. Nicotine stimulates release by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that cause membrane depolarization, leading to the opening of voltage-gated calcium channels (VGCCs).[6] High K⁺ concentrations, on the other hand, directly cause membrane depolarization, bypassing the nAChR and directly opening VGCCs. The observation that heptaminol inhibits the former but not the latter suggests its action occurs at a step prior to the influx of calcium through VGCCs, possibly by interfering with nAChR function or the initial depolarization step it causes.[6][9]
Caption: Heptaminol's differential inhibition of catecholamine release pathways.
Proposed Signaling Pathway
The collective evidence points to a dual mechanism of action at the presynaptic sympathetic nerve terminal. Heptaminol both blocks the reuptake of norepinephrine from the synapse and promotes its release from vesicular stores. This leads to a significant increase in the concentration of norepinephrine in the synaptic cleft, enhancing the activation of postsynaptic α- and β-adrenergic receptors, which ultimately mediates its physiological effects, such as increased cardiac contractility and vasoconstriction.[7][8] Additionally, some evidence suggests heptaminol may increase intracellular free calcium, although this aspect of its mechanism is less defined.[11]
Caption: Heptaminol's dual action on norepinephrine release and reuptake.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the effects of this compound.
In Vitro Catecholamine Uptake Assay
This protocol is based on methodologies using cultured bovine chromaffin cells.[6]
-
Cell Culture : Primary bovine adrenal chromaffin cells are isolated and cultured for 3-6 days.
-
Preparation : Cells are washed with a Krebs-Ringer buffer.
-
Incubation : Cells are pre-incubated with varying concentrations of this compound or a control vehicle.
-
Uptake Initiation : Radiolabeled norepinephrine (e.g., [³H]NE) is added to the medium to initiate the uptake process. Incubation proceeds for a short period (e.g., 10 minutes) at 37°C to measure initial uptake rates.
-
Uptake Termination : The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]NE.
-
Quantification : Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis : The inhibition of [³H]NE uptake by heptaminol is calculated relative to the control. Kinetic parameters, such as the Ki, are determined using competitive binding analysis (e.g., Dixon plots).
In Vitro Catecholamine Release Assay
This protocol distinguishes between nicotine- and K⁺-induced release.[6]
-
Cell Culture & Loading : Bovine chromaffin cells are cultured as described above and pre-loaded with [³H]NE.
-
Washing : Cells are washed to remove excess extracellular [³H]NE.
-
Basal Release : A baseline for spontaneous [³H]NE release is established by collecting buffer samples over several minutes.
-
Stimulation :
-
Group 1 (Nicotine) : Cells are exposed to a stimulating concentration of nicotine in the presence of varying concentrations of this compound.
-
Group 2 (Potassium) : Cells are exposed to a high concentration of K⁺ (e.g., 59 mM) in the presence of varying concentrations of this compound.
-
-
Sample Collection : Supernatant is collected at timed intervals during and after stimulation.
-
Quantification : The amount of [³H]NE released into the supernatant is quantified by liquid scintillation counting.
-
Data Analysis : The stimulated release is calculated as the percentage increase over basal release. The inhibitory effect of heptaminol is determined, and IC₅₀ values are calculated.
Caption: General experimental workflow for in vitro catecholamine release assays.
General Catecholamine Quantification
The analysis of catecholamines in biological samples (plasma, tissue homogenates, cell culture supernatant) is typically performed using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[12][13]
-
Sample Preparation : Catecholamines are extracted and concentrated from the biological matrix. A common method involves adsorption onto acid-washed alumina (B75360) at an alkaline pH (e.g., 8.7), followed by elution with an acid (e.g., 0.1N HCl).[13][14] An internal standard is added prior to extraction.
-
Chromatographic Separation : The acidic elute is injected into an HPLC system equipped with a reversed-phase C18 column to separate norepinephrine, epinephrine, and dopamine.[13]
-
Electrochemical Detection : As the separated catecholamines elute from the column, they pass through an electrochemical detector. A potential is applied, causing the catecholamines to oxidize, which generates an electrical current that is proportional to the concentration.[14]
-
Quantification : The concentration of each catecholamine is determined by comparing its peak area to that of the internal standard and a standard curve.
Conclusion
This compound's therapeutic efficacy in treating orthostatic hypotension is directly attributable to its dual-action mechanism on catecholamine dynamics. It functions as a competitive inhibitor of the norepinephrine transporter and simultaneously promotes the release of norepinephrine from presynaptic vesicles.[1][4] This synergistic action robustly increases the concentration of norepinephrine at the synaptic junction, enhancing adrenergic signaling. The elucidation of its specific inhibitory action on nicotine-induced, but not K⁺-induced, release provides a deeper understanding of its interaction with presynaptic signaling cascades, suggesting a mechanism upstream of voltage-gated calcium channel activation.[6] This detailed knowledge of its molecular pharmacology is crucial for drug development professionals and researchers exploring sympathomimetic agents and their therapeutic applications.
References
- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heptaminol [drugcentral.org]
- 3. Heptaminol HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 543-15-7 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Heptaminol Hydrochloride in the Sympathetic Nervous System: An In-depth Technical Guide
Affiliation: Google Research
Abstract
Heptaminol (B132716) hydrochloride is a sympathomimetic amine primarily recognized for its cardiotonic and vasodilating properties, finding clinical application in the management of orthostatic hypotension.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around its interaction with the sympathetic nervous system to modulate catecholamine levels and subsequent adrenergic receptor activity. This technical guide provides a comprehensive overview of the molecular targets of heptaminol hydrochloride, detailing its pharmacological effects, the signaling pathways it influences, and the experimental methodologies used to elucidate its mechanism. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and autonomic pharmacology.
Introduction
Heptaminol, an amino alcohol developed in the mid-20th century, acts as an indirect sympathomimetic agent.[1][4] This classification signifies that its primary effects are not mediated by direct binding to adrenergic receptors, but rather by increasing the concentration of endogenous neurotransmitters, principally norepinephrine (B1679862), in the synaptic cleft.[5][6] This modulation of norepinephrine availability leads to the stimulation of both α- and β-adrenergic receptors, resulting in a cascade of physiological responses, including increased cardiac contractility and vasoconstriction.[1][7] Further research has also implicated effects on cellular ion transport, including calcium metabolism and Na+/H+ exchange, as contributing to its overall pharmacological profile.[8][9] This guide synthesizes the current understanding of these molecular interactions.
Primary Molecular Target: The Norepinephrine Transporter (NET)
The principal molecular target of this compound within the sympathetic nervous system is the presynaptic norepinephrine transporter (NET), a member of the SLC6 family of solute carriers.[10] Heptaminol functions as a competitive inhibitor of norepinephrine reuptake, thereby prolonging the neurotransmitter's residence time in the synaptic cleft and enhancing its action on postsynaptic receptors.[7][9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of heptaminol with components of the sympathetic nervous system.
Table 1: Inhibition of Norepinephrine Transporter (NET) Activity
| Parameter | Value | Species/Model | Reference |
| Inhibition Constant (Ki) | 60 ± 2 μM | Bovine Chromaffin Cells | [7] |
| Effect on [14C]-Epinephrine Uptake | 20-40% reduction | Isolated Bovine Medullary Granules | [5] |
Table 2: Effects on Catecholamine Release and Cardiovascular Function
| Parameter | Value/Effect | Species/Model | Reference |
| IC50 (Nicotine-induced Catecholamine Release) | 650 μM | Cultured Chromaffin Cells | [11] |
| Spontaneous Catecholamine Release | 30% enhancement (at high concentrations) | Isolated Bovine Chromaffin Granules | [5] |
| Norepinephrine Depletion (repeated injections) | 20-40% reduction in heart content | Rat | [5] |
| Potency vs. Tyramine (Blood Pressure) | 100 times less potent | Cat | [5] |
| Potency vs. Tyramine (Nictitating Membrane) | 10 times less potent | Cat | [5] |
Secondary and Downstream Molecular Interactions
By increasing synaptic norepinephrine, heptaminol indirectly activates adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][12] This initiates downstream signaling cascades that mediate the drug's physiological effects.
Adrenergic Receptor Signaling
-
β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation by norepinephrine activates the Gαs protein pathway.[7][13] This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14][15] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates key targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium, enhanced myocardial contractility (positive inotropy), and an increased heart rate (positive chronotropy).[1][15]
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, their activation by norepinephrine engages the Gαq protein pathway.[7][13] This stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, causing vasoconstriction and an increase in peripheral resistance and blood pressure.[1]
Modulation of Ion Exchange and Intracellular pH
Studies in ischemic cardiac tissue suggest that heptaminol's positive inotropic effect may be partly due to the restoration of intracellular pH (pHi).[9][16] This is proposed to be mediated by the stimulation of the Na+/H+ exchanger (NHE), which extrudes protons from the cell.[16] This action can counteract the intracellular acidosis that occurs during ischemia.
Signaling Pathway and Workflow Diagrams
Signaling Pathway of this compound
Caption: Heptaminol HCl indirectly stimulates adrenergic signaling pathways.
Experimental Workflow: Norepinephrine Uptake Inhibition Assay
Caption: Workflow for a radioligand-based norepinephrine uptake inhibition assay.
Logical Relationships in Heptaminol's Mechanism of Action
Caption: Interplay of molecular mechanisms contributing to heptaminol's effects.
Detailed Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the pharmacology of this compound.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic like G418). Cells are seeded into 24- or 96-well plates pre-coated with a substrate like poly-D-lysine and grown to a confluent monolayer.[17]
-
Assay Procedure:
-
Culture medium is aspirated, and cells are washed once with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.[18]
-
Cells are pre-incubated for 10-20 minutes at room temperature with KRH buffer containing various concentrations of this compound. A known NET inhibitor (e.g., desipramine) is used as a positive control, and buffer alone serves as the vehicle (negative) control.[3]
-
Uptake is initiated by adding [3H]-norepinephrine (at a final concentration near its KM value, e.g., ~400 nM) to each well.[18]
-
The reaction is allowed to proceed for a fixed time (e.g., 10-15 minutes) at room temperature.
-
Uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.[18]
-
-
Quantification and Analysis:
-
Cells are lysed using a lysis buffer (e.g., 1% Triton X-100).
-
The radioactivity in the lysate, corresponding to the amount of transported [3H]-norepinephrine, is measured using a liquid scintillation counter.
-
Data are normalized to the vehicle control (100% uptake) and a control for non-specific binding (uptake in the presence of a saturating concentration of desipramine).
-
Inhibition curves are generated, and IC50 values are calculated using non-linear regression analysis.
-
Isolated Heart Perfusion (Langendorff Preparation)
This ex vivo model allows for the assessment of a drug's direct effects on cardiac function independent of systemic neural and hormonal influences.
-
Preparation:
-
A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[19]
-
The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[16]
-
A fluid-filled balloon is inserted into the left ventricle via the mitral valve to measure isovolumetric ventricular pressure. The heart is typically paced at a constant rate (e.g., 5 Hz).[16]
-
-
Data Acquisition:
-
The heart is allowed to stabilize. Baseline measurements of Left Ventricular Pressure (LVP), heart rate, and coronary flow are recorded.
-
For metabolic studies, the heart can be placed within the bore of a Nuclear Magnetic Resonance (NMR) spectrometer to acquire 31P-NMR spectra, which allows for the measurement of high-energy phosphates (ATP, phosphocreatine) and intracellular pH (pHi).[16]
-
This compound is infused into the perfusion buffer at the desired concentration.
-
Hemodynamic parameters and 31P-NMR spectra are continuously recorded to assess the drug's effects under various conditions, such as normoxia or induced ischemia.[16]
-
-
Analysis: Changes in systolic and diastolic LVP, dP/dtmax (an index of contractility), and pHi are analyzed to determine the cardiotonic and metabolic effects of the drug.
Na+/H+ Exchange (NHE) Activity Assay
This assay measures the activity of the NHE by monitoring the recovery of intracellular pH following an acid load.
-
Cell Preparation and Dye Loading:
-
Cultured cells (e.g., primary cardiomyocytes or a suitable cell line) are grown on glass coverslips.
-
Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a buffer containing the dye.
-
-
Intracellular Acidification:
-
Cells are subjected to an acid load, typically using the ammonium (B1175870) chloride prepulse technique. Cells are first incubated in a buffer containing NH4Cl, allowing NH3 and NH4+ to equilibrate across the membrane.
-
The NH4Cl-containing solution is rapidly replaced with an Na+-free solution, causing intracellular NH4+ to dissociate into NH3 (which diffuses out) and H+, resulting in a rapid drop in pHi.[20]
-
-
Measurement of pHi Recovery:
-
The Na+-free solution is replaced with an Na+-containing buffer, with or without this compound.
-
The recovery of pHi back to baseline is monitored over time using a fluorescence spectrophotometer or microscope by measuring the ratio of fluorescence at two excitation wavelengths.
-
The initial rate of pHi recovery is calculated as a measure of NHE activity. The effect of heptaminol is determined by comparing the recovery rate in its presence to the control condition. Known NHE inhibitors like amiloride (B1667095) are used to confirm the specificity of the transport activity.[20]
-
Conclusion
The primary molecular target of this compound in the sympathetic nervous system is the norepinephrine transporter. By competitively inhibiting norepinephrine reuptake and potentially stimulating its release, heptaminol increases the availability of this key neurotransmitter at adrenergic synapses.[7][9] This leads to the indirect activation of postsynaptic α1- and β1-adrenergic receptors, which mediate the drug's characteristic cardiovascular effects: vasoconstriction, increased myocardial contractility, and an elevated heart rate.[1] A secondary mechanism involving the stimulation of the Na+/H+ exchanger may also contribute to its positive inotropic effects, particularly under ischemic conditions.[16] The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other indirect-acting sympathomimetic agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. heptaminol [drugcentral.org]
- 3. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | 543-15-7 | Benchchem [benchchem.com]
- 8. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 15. Clinical pharmacology of cardiac cyclic AMP in human heart failure: too much or too little? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of the Na+/H+ exchanger by cellular pH and extracellular Na+ in rat adipocytes; inhibition by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptaminol Hydrochloride (CAS 543-15-7): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaminol (B132716) hydrochloride, a sympathomimetic amine and cardiac stimulant, has been a subject of scientific inquiry for its diverse pharmacological effects. This technical guide provides an in-depth overview of the research applications of heptaminol hydrochloride (CAS 543-15-7), focusing on its mechanism of action, preclinical and clinical findings, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in exploring the therapeutic potential and scientific understanding of this compound.
Introduction
This compound, chemically known as (RS)-6-Amino-2-methylheptan-2-ol hydrochloride, is a compound recognized for its cardiotonic and vasodilatory properties.[1] Initially developed in the mid-20th century, its primary clinical application has been in the management of orthostatic hypotension.[2][3] Research has expanded to investigate its utility in other cardiovascular conditions, such as septic shock, and has uncovered novel potential applications, including in oncology.[4][5] This document synthesizes the existing research to provide a comprehensive technical resource.
Mechanism of Action
This compound exerts its effects primarily through its interaction with the sympathetic nervous system.[2] It is classified as an indirect sympathomimetic amine, meaning it enhances the effects of endogenous catecholamines.[1][4]
The core mechanisms include:
-
Norepinephrine (B1679862) Release: It stimulates the release of norepinephrine, a key neurotransmitter in the "fight-or-flight" response.[1][2][6] This leads to the activation of adrenergic receptors.
-
Inhibition of Norepinephrine Reuptake: Heptaminol acts as a competitive inhibitor of high-affinity, sodium-dependent noradrenaline uptake.[2][3] This action prolongs the presence of norepinephrine in the synaptic cleft, amplifying its effects.
-
Adrenergic Receptor Stimulation: The increased availability of norepinephrine leads to the stimulation of:
-
Beta-1 Adrenergic Receptors: Predominantly in the heart, their stimulation results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, leading to enhanced cardiac output.[1]
-
Alpha-Adrenergic Receptors: Located in the smooth muscles of blood vessels, their activation causes vasoconstriction, leading to an increase in blood pressure.[1]
-
-
Calcium and pH Modulation: Heptaminol can increase intracellular free calcium levels.[4] In ischemic conditions, its inotropic effect may be related to the restoration of internal pH, potentially through the stimulation of the Na+/H+ exchange.[3]
Signaling Pathway of this compound
Figure 1: Simplified signaling pathway of this compound.
Preclinical Research Applications
A variety of in vitro and in vivo models have been employed to characterize the pharmacological profile of this compound.
In Vitro Studies
| Study Type | Model | Key Findings | Reference |
| Catecholamine Dynamics | Primary cultures of bovine chromaffin cells | Competitive inhibitor of high-affinity, sodium-dependent noradrenaline uptake. | [2][3] |
| Cardiotonic Effects | Isolated rat heart preparations | Induces a cyclic increase in systolic LVP under normoxic conditions. Inotropic effect during moderate ischemia may be linked to internal pH restoration. | [2][3] |
| Muscle Fatigue | Isolated twitch muscle fibers from frogs | Investigated for its effects on muscle fatigue. | [2] |
| Myogenesis | Satellite cells of adult skeletal muscles | Increased the capacity of satellite cells to differentiate into myotubes without significantly altering cloning efficiency or proliferation. | [3] |
Experimental Protocol: Noradrenaline Uptake Inhibition in Bovine Chromaffin Cells
-
Cell Culture: Primary cultures of bovine chromaffin cells are established.
-
Assay: The cells are incubated with radiolabeled noradrenaline in the presence and absence of varying concentrations of this compound.
-
Measurement: The amount of radioactivity taken up by the cells is quantified to determine the inhibitory effect of heptaminol on noradrenaline uptake.
-
Analysis: The inhibition constant (Ki) is calculated to quantify the inhibitory potency.[2]
In Vivo Studies
| Animal Model | Application | Key Findings | Reference |
| Rat | Orthostatic Hypotension | Prevented orthostatic hypotension and increased plasma noradrenaline concentration. | [3] |
| Rat | Cardiovascular Effects | Repeated injections can reduce the norepinephrine content of the rat heart by 20-40%. | [2] |
| Camel | Pharmacokinetics | Characterized by a short terminal elimination half-life, rapid clearance, and a large volume of distribution following intravenous administration. | [2] |
| Horse | Cardiovascular Effects | Dose-dependent cardiovascular effects. | [2] |
| Mouse | Anti-tumor and Anti-inflammatory | Topical application stimulated NO production and inhibited TPA-induced tumor promotion and inflammation. | [4][7] |
Experimental Workflow: In Vivo Anti-inflammatory and Anti-tumor Study
Figure 2: Experimental workflow for TPA-induced inflammation in a mouse model.
Clinical Research Applications
Orthostatic Hypotension
This compound has been widely used in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing.[2][3] Its mechanism in this context is attributed to its ability to increase plasma noradrenaline levels and inhibit noradrenaline reuptake, thereby counteracting the postural drop in blood pressure.[3]
Septic Shock
A prospective study involving 49 patients with septic shock investigated the impact of this compound administration on the weaning from catecholamine support.[5]
| Patient Group | Number of Patients | Key Findings | P-value |
| Heptaminol Group | Randomized | Faster weaning from dopamine (B1211576) and norepinephrine. Lower ICU and hospital mortality rates. | Dopamine: P = 0.008Norepinephrine: P = 0.001 |
| Control Group | Randomized | Slower weaning from catecholamines. |
The study concluded that the introduction of heptaminol was associated with a quicker decrease in the required doses of dopamine and norepinephrine.[5]
Other Research Areas
-
Pulmonary Hypertension: Early research explored its effects on normal and increased pressure of the pulmonary artery, suggesting a potential therapeutic role in pulmonary hypertension.[8]
-
Cor Pulmonale: The hemodynamic effects of heptaminol have been studied in the context of Cor pulmonale.[9]
-
Myocardial Ischemia: Its powerful inotropic action on ischemic preparations was an early and significant finding.[3]
-
Doping in Sports: Heptaminol is listed as a prohibited substance by the World Anti-Doping Agency (WADA) and has been detected in samples from athletes.[10][11]
Analytical Methods
The detection and quantification of this compound are crucial for both clinical monitoring and forensic applications.
| Analytical Technique | Matrix | Key Aspects | Reference |
| Spectrofluorimetry | Pure form, tablets, human plasma | Condensation reaction with ethyl acetoacetate/formaldehyde reagents to form a fluorescent derivative. Linear range: 0.2-2 µg/ml. LOD: 0.06 µg/ml, LOQ: 0.18 µg/ml. | [12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Human urine | Solid-phase extraction followed by trifluoroacetic anhydride (B1165640) derivatization. Unchanged heptaminol was the sole form found in urine. | [13] |
Conclusion
This compound is a pharmacologically active compound with a well-defined mechanism of action centered on the modulation of the sympathetic nervous system. While its established use is in the management of orthostatic hypotension, ongoing research continues to unveil its potential in critical care settings like septic shock and its intriguing anti-inflammatory and anti-tumor properties in preclinical models. The detailed experimental protocols and analytical methods summarized in this guide provide a solid foundation for future research and development endeavors involving this compound. Further investigation is warranted to fully elucidate its therapeutic potential and translate preclinical findings into clinical practice.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 543-15-7 | Benchchem [benchchem.com]
- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of this compound for catecholamine weaning in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | 543-15-7 [chemicalbook.com]
- 8. [Effect of this compound on normal and increased pressure of the pulmonary artery in man. A therapeutic attempt in pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effect of 6-amino-2-methyl-heptanol-(2)-HCl (heptaminol) on the hemodynamics in Cor pulmonale] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 12. Condensation of this compound for its spectrofluorimetric determination in pure form and tablets: application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-phase column chromatographic and gas chromatographic-mass spectrometric determination of heptaminol in human urine and related pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptaminol Hydrochloride: A Technical Guide on its Vasodilatory and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaminol (B132716) hydrochloride is a sympathomimetic amine recognized for its cardiotonic and vasodilating properties.[1][2] Primarily utilized in the management of orthostatic hypotension, its mechanism of action is centered on the modulation of catecholamine release and reuptake, leading to downstream effects on the cardiovascular system.[1][2][3] This technical guide provides an in-depth analysis of the pharmacological profile of heptaminol hydrochloride, including its mechanism of action, therapeutic applications, and a summary of quantitative data from preclinical and clinical investigations. Detailed experimental protocols and visualizations of key pathways are presented to support further research and development.
Introduction
Heptaminol, an amino alcohol, has been employed therapeutically as a myocardial stimulant and vasodilator, with its most common application being the treatment of orthostatic hypotension.[3][4] It functions by stimulating the heart and blood vessels, thereby enhancing cardiac output and aiding in the management of conditions associated with impaired blood circulation.[1][2] The drug's primary mechanism involves mimicking the effects of sympathetic neurotransmitters, such as norepinephrine (B1679862).[1][5] This document serves as a comprehensive resource for researchers, consolidating key technical data and methodologies related to the study of this compound.
Mechanism of Action
This compound is a sympathomimetic amine that exerts its effects indirectly.[1][6] Its primary mechanism involves interfering with the release and uptake of catecholamines, specifically norepinephrine.[2][3]
-
Inhibition of Norepinephrine Reuptake : In vitro studies have demonstrated that heptaminol is a competitive inhibitor of norepinephrine uptake.[1][2][7] This inhibition of the high-affinity, Na+-dependent norepinephrine transporter leads to an increased concentration of norepinephrine in the synaptic cleft.[7]
-
Stimulation of Norepinephrine Release : Heptaminol also promotes the release of norepinephrine from sympathetic nerve endings.[5]
The elevated levels of norepinephrine subsequently activate adrenergic receptors, leading to a cascade of physiological responses.
Adrenergic Receptor Activation and Signaling
The increased synaptic concentration of norepinephrine results in the stimulation of both alpha- and beta-adrenergic receptors on cardiovascular tissues.[1][2]
-
Beta-1 Adrenergic Receptors (Heart) : Stimulation of these receptors in the myocardium leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, resulting in enhanced cardiac output.[1][2] This is primarily mediated through the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling pathway.
-
Alpha-Adrenergic Receptors (Vasculature) : Activation of alpha-adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, which helps to elevate peripheral resistance and, consequently, blood pressure.[1][2]
The following diagram illustrates the proposed signaling pathway initiated by this compound.
References
- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind trial of injectable heptaminol for controlling spontaneous or bromocriptine-induced orthostatic hypotension in parkinsonians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. [Bioavailability of heptaminol in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Sympathomimetic Effects of Heptaminol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaminol (B132716) hydrochloride is a sympathomimetic amine known for its cardiotonic and vasoconstrictive properties, primarily utilized in the management of orthostatic hypotension.[1][2][3] Its therapeutic effects stem from its indirect influence on the adrenergic system, leading to a cascade of physiological responses that mimic the activation of the sympathetic nervous system. This technical guide provides a comprehensive overview of the sympathomimetic effects of heptaminol hydrochloride, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols employed to elucidate these effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its sympathomimetic effects primarily through an indirect mechanism of action.[3][4] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, heptaminol's primary actions involve modulating the concentration of norepinephrine (B1679862) (NE) in the synaptic cleft.[5][6] This is achieved through two main processes:
-
Induction of Norepinephrine Release: Heptaminol promotes the release of norepinephrine from presynaptic nerve terminals.[5]
-
Inhibition of Norepinephrine Reuptake: It acts as a competitive inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of NE from the synapse.[2][6]
The resulting increase in synaptic norepinephrine concentration leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects.[7]
Signaling Pathways
The elevated levels of norepinephrine induced by this compound activate various adrenergic receptors, each coupled to distinct intracellular signaling pathways. The primary receptors and their cascades are outlined below.
β1-Adrenergic Receptor Signaling in Cardiomyocytes
Activation of β1-adrenergic receptors in the heart is responsible for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of heptaminol.[7] This signaling cascade is initiated by the coupling of norepinephrine to the β1-adrenergic receptor, a Gs-protein coupled receptor (GPCR).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes: In Vitro Assays for Heptaminol Hydrochloride's Effect on Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heptaminol (B132716) hydrochloride is a cardiotonic agent known for its positive inotropic effects, making it a subject of interest in cardiovascular research.[1][2] Its primary therapeutic application is in the management of orthostatic hypotension.[3] The mechanism of action is primarily attributed to its function as an indirect sympathomimetic amine, which involves stimulating the release of endogenous catecholamines like norepinephrine (B1679862).[1][4][5] This, in turn, leads to increased cardiac contractility and heart rate.[1] Additionally, some studies suggest its inotropic effect could be related to the restoration of intracellular pH via stimulation of the Na+/H+ exchange, particularly under ischemic conditions.[3][6][7]
To comprehensively evaluate the cardiac effects of heptaminol hydrochloride in a preclinical setting, a panel of in vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is recommended. These cells provide a relevant and scalable model for assessing drug-induced changes in cardiac function and potential toxicity.[8][9][10] This document provides detailed protocols for a tiered approach to testing, starting from baseline cytotoxicity to specific functional assessments of contractility and calcium signaling.
Tier 1: Foundational Assays
Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to cardiomyocytes, establishing a safe therapeutic window for subsequent functional assays.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Plating: Seed hiPSC-CMs in a 96-well plate at a density of 20,000-40,000 cells per well and culture until a synchronously beating monolayer is formed.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical concentration range to start with is 0.1 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., medium with DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC50 (Concentration for 50% Cytotoxicity).
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Tier 2: Functional Cardiac Assays
Calcium Flux Assay
Objective: To measure the effect of this compound on intracellular calcium transients, which are fundamental to excitation-contraction coupling in cardiomyocytes.[11]
Protocol: Fluorescent Calcium Imaging
-
Cell Plating: Seed hiPSC-CMs on glass-bottom dishes or plates suitable for microscopy.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) as per the manufacturer's instructions. This typically involves a 10-30 minute incubation period.[12]
-
Baseline Recording: Place the dish on a fluorescence microscope equipped with a high-speed camera. Perfuse with Tyrode's solution and record baseline calcium transients from spontaneously beating cells.
-
Compound Addition: Perfuse the cells with Tyrode's solution containing a non-toxic concentration of this compound.
-
Post-Treatment Recording: After a brief equilibration period (5-10 minutes), record the calcium transients again.
-
Data Analysis: Analyze the fluorescence recordings to quantify key parameters of the calcium transient:
-
Amplitude: Peak fluorescence intensity, indicating the amount of calcium released.
-
Frequency: The rate of spontaneous beating.
-
Decay Tau (τ): The time constant of the fluorescence decay, reflecting calcium reuptake into the sarcoplasmic reticulum.
-
Rise Time: Time from baseline to peak fluorescence.
-
Contractility Assay
Objective: To directly measure the inotropic effect of this compound by assessing changes in the mechanical contraction of cardiomyocytes.[13][14]
Protocol: Video-Based Motion Analysis
-
Cell Plating: Plate hiPSC-CMs in a 96-well plate and allow them to form a stable, beating syncytium.
-
Image Acquisition: Place the plate on an automated microscope system with a high-speed camera. Record short video clips (10-30 seconds) of the contracting cell monolayer at baseline.
-
Compound Addition: Add various concentrations of this compound to the wells.
-
Post-Treatment Acquisition: After a 15-30 minute incubation period, record another set of videos.
-
Data Analysis: Use specialized software (e.g., CONTRACTIONWAVE) to analyze the videos.[15] The software tracks pixel movement to quantify contractility parameters:
-
Contraction Velocity: Speed of cell shortening.
-
Relaxation Velocity: Speed of cell returning to resting state.
-
Beat Rate: Frequency of contractions.
-
Amplitude of Motion: The extent of cell movement during contraction.
-
Proposed Signaling Pathway of this compound
This compound is understood to act as an indirect sympathomimetic.[4] It is believed to promote the release of norepinephrine from sympathetic nerve terminals.[1][5] The released norepinephrine then binds to β1-adrenergic receptors on the cardiomyocyte surface, initiating a G-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA phosphorylates key targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. The net result is a larger intracellular calcium transient, leading to a stronger contraction (positive inotropic effect).[1]
Caption: Proposed signaling pathway for heptaminol's positive inotropic effect.
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing the results.
Table 1: Cytotoxicity of this compound on hiPSC-CMs
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 100 | 88.1 ± 6.3 |
| 500 | 55.4 ± 7.8 |
| 1000 | 12.3 ± 3.1 |
| CC50 (µM) | ~520 |
Note: Data are representative and should be replaced with experimental results.
Table 2: Functional Effects of this compound (10 µM) on hiPSC-CMs
| Parameter | Baseline (Mean ± SD) | Heptaminol HCl (10 µM) (Mean ± SD) | % Change |
| Calcium Flux | |||
| Amplitude (ΔF/F0) | 1.5 ± 0.3 | 2.1 ± 0.4 | +40% |
| Beat Rate (Beats/min) | 55 ± 8 | 68 ± 10 | +24% |
| Decay Tau (ms) | 250 ± 30 | 210 ± 25 | -16% |
| Contractility | |||
| Contraction Velocity (µm/s) | 120 ± 15 | 165 ± 20 | +38% |
| Relaxation Velocity (µm/s) | 110 ± 14 | 140 ± 18 | +27% |
| Motion Amplitude (µm) | 10 ± 2.1 | 13.5 ± 2.5 | +35% |
Note: Data are representative and should be replaced with experimental results.
This set of in vitro assays provides a robust framework for characterizing the effects of this compound on cardiac myocytes. By systematically assessing cytotoxicity, calcium handling, and contractility, researchers can gain detailed insights into the compound's pharmacological profile and mechanism of action. The use of hiPSC-CMs enhances the clinical relevance of these findings, aiding in the early stages of drug development and cardiac safety assessment.[8][10]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. heptaminol [drugcentral.org]
- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 9. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptaminol Hydrochloride Research in Orthostatic Hypotension Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthostatic hypotension (OH) is a condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. The study of OH in preclinical settings relies on the use of robust animal models that mimic the physiological changes observed in humans. Heptaminol (B132716) hydrochloride, a sympathomimetic agent, has been investigated for its potential therapeutic effects in managing OH.[1] This document provides detailed application notes and experimental protocols for utilizing animal models in heptaminol hydrochloride research for orthostatic hypotension.
This compound primarily acts by stimulating the sympathetic nervous system.[2] Its mechanism of action involves increasing the release and inhibiting the reuptake of norepinephrine (B1679862), a key neurotransmitter in blood pressure regulation.[1][3] This leads to vasoconstriction and an increase in cardiac contractility, thereby counteracting the drop in blood pressure associated with orthostatic stress.[4]
Animal Models for Orthostatic Hypotension Research
Two commonly used and well-validated animal models for studying orthostatic hypotension are the rat tilt-table test and the conscious primate lower body negative pressure (LBNP) model.
Rat Tilt-Table Test
This model induces orthostatic stress in anesthetized rats by rapidly changing their posture from a horizontal to a head-up position.[5]
Conscious Primate Lower Body Negative Pressure (LBNP) Model
The LBNP model simulates the effects of gravitational stress on the cardiovascular system in conscious primates by applying negative pressure to the lower body, which causes blood to pool in the lower extremities.[6]
Quantitative Data on this compound Effects
Table 1: Expected Effects of this compound in the Rat Tilt-Table Test
| Parameter | Vehicle Control (Tilt) | This compound (Low Dose) + Tilt | This compound (High Dose) + Tilt |
| Mean Arterial Pressure (mmHg) | Significant Decrease | Attenuated Decrease | Minimal to No Decrease |
| Heart Rate (bpm) | Compensatory Increase | Modulated Increase | Stable or Slight Increase |
| Plasma Norepinephrine (pg/mL) | Moderate Increase | Significant Increase | Marked Increase |
Table 2: Expected Effects of this compound in the Conscious Primate LBNP Model
| Parameter | Baseline (No LBNP) | LBNP Challenge (Vehicle) | LBNP Challenge + Heptaminol HCl |
| Systolic Blood Pressure (mmHg) | Normal | Significant Decrease | Attenuated Decrease |
| Diastolic Blood Pressure (mmHg) | Normal | Significant Decrease | Attenuated Decrease |
| Heart Rate (bpm) | Normal | Compensatory Increase | Modulated Increase |
| Plasma Norepinephrine (pg/mL) | Baseline | Moderate Increase | Significant Increase |
Experimental Protocols
Protocol 1: Rat Tilt-Table Test for Orthostatic Hypotension
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., urethane, alpha-chloralose)
-
Tilt-table apparatus
-
Arterial catheter (e.g., carotid or femoral artery)
-
Pressure transducer and data acquisition system
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Intravenous (IV) infusion pump[7]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically implant an arterial catheter for continuous blood pressure monitoring.[8]
-
Secure the rat in a supine position on the tilt table.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Baseline Measurement:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes in the horizontal position.
-
-
Drug Administration:
-
Orthostatic Challenge:
-
Rapidly tilt the table to a 60-80° head-up position.
-
Maintain the tilted position for a predetermined duration (e.g., 5-15 minutes).
-
Continuously record MAP and HR throughout the tilt.
-
-
Data Analysis:
-
Measure the maximum drop in MAP upon tilting and the time to recovery.
-
Compare the responses between the vehicle and this compound-treated groups.
-
Blood samples can be collected at baseline and during the tilt to measure plasma norepinephrine levels.[1]
-
Protocol 2: Conscious Primate Lower Body Negative Pressure (LBNP) Model
Materials:
-
Conscious, chair-restrained non-human primates (e.g., Cynomolgus monkeys)
-
LBNP chamber
-
Telemetry system for continuous blood pressure and heart rate monitoring
-
This compound solution
-
Vehicle control
-
Intravenous catheter[10]
Procedure:
-
Animal Acclimatization:
-
Acclimatize the primate to the restraint chair and LBNP chamber to minimize stress-related cardiovascular changes.[11]
-
-
Instrumentation:
-
Animals should be previously instrumented with a telemetry device for continuous monitoring of arterial blood pressure and heart rate.[12]
-
Place an intravenous catheter for drug administration.
-
-
Baseline Recording:
-
Record stable baseline cardiovascular parameters for at least 30-60 minutes before the LBNP challenge.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously. The administration can be a bolus injection or a continuous infusion.
-
-
LBNP Challenge:
-
Seal the primate in the LBNP chamber at the waist.
-
Initiate LBNP, starting at a low level (e.g., -10 mmHg) and progressively increasing the negative pressure in a stepwise manner (e.g., every 5 minutes) until a predetermined endpoint is reached (e.g., a significant drop in blood pressure or signs of presyncope).[6]
-
Continuously monitor cardiovascular parameters throughout the LBNP protocol.
-
-
Data Analysis:
-
Determine the level of LBNP tolerated before the onset of hypotension in both vehicle and drug-treated conditions.
-
Analyze the changes in blood pressure and heart rate in response to LBNP.
-
Plasma norepinephrine levels can be assessed from blood samples taken before and during the LBNP challenge.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, as a sympathomimetic amine, indirectly stimulates adrenergic receptors by increasing the concentration of norepinephrine in the synaptic cleft.
References
- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, elimination and metabolism of 14C-heptaminol hydrochloride in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptaminol Hydrochloride in Isolated Rat Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaminol (B132716) hydrochloride is a sympathomimetic amine known for its cardiotonic properties.[1] It primarily acts by stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings, which in turn activates adrenergic receptors in the heart.[1] This leads to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. The isolated perfused rat heart, utilizing the Langendorff apparatus, provides a robust and controlled ex vivo model to study the direct cardiac effects of pharmacological agents like heptaminol hydrochloride, independent of systemic physiological variables.
These application notes provide a comprehensive guide for utilizing this compound in isolated rat heart preparations, covering its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action
This compound exerts its cardiac effects primarily through an indirect sympathomimetic mechanism. It enhances the release of norepinephrine from presynaptic nerve terminals within the myocardium. The released norepinephrine then binds to β1-adrenergic receptors on the surface of cardiomyocytes. This initiates a downstream signaling cascade that results in increased cardiac performance. A secondary mechanism involving the stimulation of the Na+/H+ exchange has also been suggested, which may contribute to its inotropic effect, particularly during ischemic conditions.[2][3]
Signaling Pathway of this compound's Primary Cardiac Effects
Data Presentation
The following table summarizes the expected qualitative effects of this compound on key cardiac parameters in an isolated rat heart preparation. Note that specific quantitative, dose-dependent data is not consistently available across the literature for all parameters in a single study. Researchers should perform dose-response studies to quantify these effects for their specific experimental conditions.
| Parameter | Abbreviation | Expected Effect of Heptaminol HCl |
| Heart Rate | HR | Increase |
| Coronary Flow | CF | Variable, may increase due to increased metabolic demand |
| Left Ventricular Developed Pressure | LVDP | Increase |
| Maximum Rate of Pressure Development | +dP/dt max | Increase |
| Minimum Rate of Pressure Development | -dP/dt min | Increase (improved relaxation) |
| Systolic Left Ventricular Pressure | SLVP | Increase |
| Diastolic Left Ventricular Pressure | DLVP | Minimal change or slight decrease |
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological salt solution to maintain the viability and function of the isolated heart.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
NaHCO₃
-
CaCl₂
-
Glucose
-
Ultrapure water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Dissolve the following salts in 1 liter of ultrapure water, adding them in the order listed to prevent precipitation:
-
NaCl: 6.9 g (118 mM)
-
KCl: 0.35 g (4.7 mM)
-
KH₂PO₄: 0.16 g (1.2 mM)
-
MgSO₄·7H₂O: 0.29 g (1.2 mM)
-
NaHCO₃: 2.1 g (25 mM)
-
Glucose: 2.0 g (11.1 mM)
-
-
Slowly add CaCl₂ (0.28 g, 2.5 mM) while stirring to avoid precipitation.
-
Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure proper oxygenation and maintain a pH of 7.4.
-
Warm the buffer to 37°C before and during the experiment.
Isolated Rat Heart Perfusion (Langendorff Method)
Objective: To isolate and perfuse a rat heart for pharmacological testing.
Materials:
-
Male Wistar rat (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Data acquisition system with pressure transducer
Procedure:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10 ml/min).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before drug administration. During this time, baseline cardiac parameters should be recorded.
Preparation and Administration of this compound
Objective: To prepare and administer this compound to the isolated heart.
Materials:
-
This compound powder
-
Krebs-Henseleit buffer
Procedure:
-
Prepare a stock solution of this compound in Krebs-Henseleit buffer. The solubility in aqueous solutions is generally good.
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations for the dose-response study (e.g., ranging from 10⁻⁸ M to 10⁻³ M).
-
After the stabilization period, switch the perfusion to the Krebs-Henseleit buffer containing the lowest concentration of this compound.
-
Administer each concentration for a set period (e.g., 10-15 minutes) to allow the heart to reach a steady-state response before introducing the next higher concentration.
-
Continuously record all cardiac parameters throughout the drug administration period.
-
A washout period with drug-free buffer can be included at the end of the experiment to observe the reversibility of the drug's effects.
Experimental Workflow
Conclusion
The isolated rat heart model is a powerful tool for investigating the direct cardiac effects of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the inotropic and chronotropic effects of this compound. The provided information on its mechanism of action and the expected changes in cardiac parameters will aid in the design of robust studies and the interpretation of experimental results. It is recommended to perform full dose-response curves to accurately characterize the pharmacological profile of this compound in this experimental setup.
References
Application Note: Spectrofluorimetric Determination of Heptaminol Hydrochloride in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptaminol (B132716) hydrochloride is a cardiac stimulant and vasodilator. Its quantitative determination in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Spectrofluorimetry offers a sensitive, simple, and cost-effective alternative to other analytical techniques. This application note details various validated spectrofluorimetric methods for the determination of heptaminol hydrochloride in human plasma, providing comprehensive experimental protocols and comparative data. The methodologies are based on derivatization of heptaminol's primary amino group to yield highly fluorescent products.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of different spectrofluorimetric methods for the determination of this compound.
| Derivatization Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery in Spiked Plasma (%) | Reference |
| Ethyl Acetoacetate (B1235776)/Formaldehyde (B43269) | 350 nm | 416 nm | 0.2 - 2.0 µg/mL | 0.06 µg/mL | 0.18 µg/mL | Not explicitly stated | [1][2] |
| Fluorescamine (B152294) | 393 nm | 471 nm | 75 - 850 ng/mL | 23.85 ng/mL | 72.29 ng/mL | 100.52 ± 1.19 | [3] |
| Dansyl Chloride | 345 nm | 490 nm | 0.03 - 2.0 µg/mL | 0.016 µg/mL | 0.048 µg/mL | 98.95 ± 0.45 (for tablets) | [4] |
| Acetylacetone/Formaldehyde | Not specified for plasma | 480 nm | 0.2 - 0.8 µg/mL (fluorometrically) | Not specified for plasma | Not specified for plasma | Not specified for plasma | |
| Ninhydrin/Phenylacetaldehyde | 390 nm | 464 nm | Not specified for plasma | Not specified for plasma | Not specified for plasma | Not specified for plasma | [2] |
Experimental Protocols
Method 1: Derivatization with Ethyl Acetoacetate and Formaldehyde
This method is based on the condensation reaction between the primary amino group of heptaminol and ethyl acetoacetate/formaldehyde reagents, resulting in a highly fluorescent derivative.[1][2]
1. Reagents and Solutions:
-
This compound stock solution (e.g., 100 µg/mL) in deionized water.
-
Working standard solutions of this compound prepared by serial dilution of the stock solution.
-
Ethyl acetoacetate solution.
-
Formaldehyde solution.
-
Acetonitrile (B52724) (for protein precipitation).
2. Sample Preparation (Plasma):
-
To 1 mL of human plasma in a centrifuge tube, add a known amount of this compound standard solution (for calibration curve and quality control samples).
-
Add 2 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
3. Derivatization Procedure:
-
Take an aliquot of the supernatant from the prepared plasma sample.
-
Add ethyl acetoacetate and formaldehyde reagents. Note: The specific volumes and concentrations of the reagents should be optimized.
-
The reaction is typically carried out at an elevated temperature for a specific duration, which needs to be optimized for maximum fluorescence.
-
After the reaction, cool the mixture to room temperature.
4. Spectrofluorimetric Measurement:
-
Transfer the final solution to a 1 cm quartz cuvette.
-
Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 416 nm.[1]
-
Measure the fluorescence intensity of the sample.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the plasma sample from the calibration curve.
Method 2: Derivatization with Fluorescamine
This method utilizes the reaction of fluorescamine with the primary amino group of heptaminol in a buffered medium to form a fluorescent product.[3][5]
1. Reagents and Solutions:
-
This compound stock solution (e.g., 100 µg/mL) in deionized water.
-
Working standard solutions of this compound.
-
Fluorescamine solution (e.g., in acetone).
-
Borate (B1201080) buffer (pH 9.0).
-
Acetonitrile (for protein precipitation).
2. Sample Preparation (Plasma):
-
Spike 1 mL of human plasma with known concentrations of this compound.
-
Precipitate proteins by adding 2 mL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 15 minutes.
-
Collect the clear supernatant.
3. Derivatization Procedure:
-
To an aliquot of the supernatant, add borate buffer (pH 9.0).
-
Add the fluorescamine solution and mix well. The reaction is typically rapid and occurs at room temperature.
4. Spectrofluorimetric Measurement:
-
Measure the fluorescence intensity of the resulting solution at an emission wavelength of 471 nm after excitation at 393 nm.[3]
-
A calibration curve is constructed by plotting the fluorescence intensity against the concentration of this compound.
-
The concentration in the unknown plasma sample is calculated from the regression equation of the calibration curve.
Method 3: Derivatization with Dansyl Chloride
This method involves the reaction of dansyl chloride with this compound under alkaline conditions to form a highly fluorescent derivative.[2][5][4]
1. Reagents and Solutions:
-
This compound stock solution.
-
Working standard solutions.
-
Dansyl chloride solution.
-
0.1 M Borate buffer (pH 10.5).[2]
-
Methylene (B1212753) chloride (for extraction).
-
Acetonitrile (for protein precipitation).
2. Sample Preparation (Plasma):
-
Follow the same protein precipitation procedure as described in the previous methods using acetonitrile.
3. Derivatization and Extraction Procedure:
-
Take a portion of the supernatant and adjust the pH to 10.5 using the borate buffer.
-
Add the dansyl chloride solution.
-
Allow the reaction to proceed, which may require a specific incubation time and temperature.
-
After the reaction, extract the fluorescent derivative into methylene chloride by vortexing.[2][5]
-
Separate the organic layer.
4. Spectrofluorimetric Measurement:
-
Measure the fluorescence of the methylene chloride extract at an emission wavelength of 490 nm with an excitation wavelength of 345 nm.[2][5]
-
Prepare a calibration curve and determine the concentration of this compound in the plasma sample.
Method Validation
All the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]
Visualizations
Caption: Experimental workflow for spectrofluorimetric analysis.
Caption: Derivatization pathways for heptaminol analysis.
References
- 1. Condensation of this compound for its spectrofluorimetric determination in pure form and tablets: application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescamine-based fluorophore for spectrofluorimetric determination of heptaminol in human plasma; application to spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of nucleophilic substitution reaction for sensitive determination of this compound in pharmaceut… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Heptaminol Hydrochloride Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaminol (B132716) hydrochloride is a sympathomimetic amine that acts as a positive inotrope and vasodilator. It is primarily used in the treatment of orthostatic hypotension. In preclinical research, various administration routes are employed to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as to establish its safety and efficacy. These notes provide an overview of the common administration routes for heptaminol hydrochloride in preclinical studies, along with relevant data and protocols to guide researchers in their experimental design.
Mechanism of Action
This compound primarily exerts its effects by stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings. This leads to the activation of adrenergic receptors, resulting in increased cardiac contractility and heart rate (positive inotropic and chronotropic effects), as well as vasoconstriction. This dual action helps to elevate blood pressure and improve cardiac output.
Signaling Pathway
Caption: Signaling pathway of this compound.
Preclinical Administration Routes and Pharmacokinetic Data
The choice of administration route in preclinical studies is critical as it significantly influences the pharmacokinetic profile of this compound. The following tables summarize key pharmacokinetic parameters observed in various animal models for different administration routes.
Table 1: Oral Administration of this compound
| Animal Model | Dose | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Dog | 300 mg (total dose) | - | - | 3.7 (elimination) | - | [1] |
| Rat | 12 mg/kg | - | - | - | - | [1][2] |
Table 2: Intravenous Administration of this compound
| Animal Model | Dose | Half-life (t½) (h) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Rat | 8 mg/kg | - | - | - | [1][2] |
| Camel | - | short terminal elimination | large | rapid | [3] |
Table 3: Intraperitoneal Administration of this compound
| Animal Model | Dose | Observation | Reference |
| Mouse | 1250 mg/kg | LD50 | [1][2] |
Experimental Protocols
Below are generalized protocols for the preparation and administration of this compound via oral, intravenous, and intraperitoneal routes in rodent models. These should be adapted based on specific experimental designs and institutional guidelines.
General Preparation of Dosing Solutions
-
Determine the appropriate vehicle. this compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles for parenteral administration. For oral administration, distilled water or a suitable gavage vehicle can be used.
-
Calculate the required concentration. Based on the desired dose (mg/kg) and the average weight of the animals, calculate the concentration of the dosing solution. Ensure the final injection volume is within the recommended limits for the chosen administration route and animal model.
-
Prepare the solution. Under sterile conditions, weigh the required amount of this compound powder and dissolve it in the chosen vehicle. Ensure complete dissolution. For parenteral routes, the solution must be sterile-filtered (e.g., using a 0.22 µm filter).
-
Store appropriately. Store the prepared solution as recommended by the manufacturer, typically protected from light.
Experimental Workflow
References
Application Notes and Protocols: Dosage Considerations for Heptaminol Hydrochloride in Septic Shock Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock remains a significant challenge in critical care, characterized by profound vasodilation, myocardial dysfunction, and a dysregulated inflammatory response, often leading to multiple organ failure. The mainstay of hemodynamic support is the use of vasopressors, primarily catecholamines like norepinephrine. Heptaminol (B132716) hydrochloride, a sympathomimetic amine, has been clinically investigated for its potential role in facilitating the weaning from catecholamines in patients with septic shock.[1][2] Its mechanism of action involves stimulating the release of endogenous norepinephrine, thereby increasing vascular tone and cardiac contractility.[3][4][5]
These application notes provide a framework for preclinical investigations into the use of heptaminol hydrochloride in rodent models of septic shock. Due to the limited availability of direct preclinical studies on this specific application, the following protocols and dosage considerations are extrapolated from existing data on the pharmacology, toxicology, and general use of heptaminol, as well as established methodologies for septic shock research.
Data Presentation: Dosage and Pharmacokinetic Data
For ease of comparison, the following tables summarize key quantitative data for this compound relevant to preclinical studies.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 Value |
| Mouse | Intraperitoneal | 1250 mg/kg bw |
Source: EMEA/MRL/043/95-FINAL[4]
Table 2: Pharmacokinetic Parameters of Heptaminol in Animal Models
| Species | Route of Administration | Dose | Elimination Half-Life | Key Findings |
| Rat | Intravenous | 8 mg/kg bw | Not specified | 68% of radioactivity excreted in urine within 4 hours. No evidence of tissue accumulation. |
| Rat | Oral | 12 mg/kg bw | Not specified | No evidence of tissue accumulation. |
| Dog | Oral | 300 mg (total dose) | 3.7 hours | 82-87% of the dose recovered in urine within 10 hours. |
Source: EMEA/MRL/043/95-FINAL[4]
Table 3: Therapeutic Dosage in Veterinary Medicine (for non-sepsis indications)
| Species | Indication | Therapeutic Dose Range |
| Cattle, Sheep, Horses | Cardiotonic and vasodilator | 1 to 3 mg/kg bw |
Source: EMEA/MRL/043/95-FINAL[4]
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis in Rats
The CLP model is considered a gold standard for sepsis research as it closely mimics the clinical course of human septic peritonitis.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
Warm sterile saline (0.9%)
-
This compound solution (sterile, for injection)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Shave the abdomen and disinfect the surgical site.
-
Perform a 2-3 cm midline laparotomy to expose the cecum.
-
Isolate the cecum, ensuring the blood supply is not occluded.
-
Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the amount of cecum ligated (e.g., 50% for moderate sepsis).
-
Puncture the ligated cecum twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in layers (peritoneum and skin).
-
Resuscitate the animal with a subcutaneous injection of 30-50 mL/kg warm sterile saline.
-
Administer post-operative analgesia.
-
House the animals in a warm, clean environment with free access to food and water.
This compound Administration:
-
Dosage Rationale: Based on the therapeutic veterinary dose (1-3 mg/kg) and pharmacokinetic data, a starting dose range of 1-10 mg/kg could be explored. A dose-response study is recommended.
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection. IV administration allows for more precise control of plasma concentrations.
-
Timing of Administration: Administration could be initiated at a set time point post-CLP (e.g., 6 hours) to mimic a clinically relevant scenario where treatment begins after the onset of sepsis.
Lipopolysaccharide (LPS) Induced Endotoxemia Model in Mice
The LPS model induces a rapid and potent inflammatory response, useful for studying the acute phase of sepsis and the effects of interventions on cytokine production.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
This compound solution (sterile, for injection)
Procedure:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
Administer LPS to mice via intraperitoneal (IP) injection. A dose of 5-10 mg/kg is often used to induce a septic shock-like state.
-
Monitor animals closely for signs of endotoxemia (e.g., piloerection, lethargy, huddling).
This compound Administration:
-
Dosage Rationale: Similar to the CLP model, a dose-finding study starting from 1-10 mg/kg is advisable.
-
Route of Administration: IP or IV injection.
-
Timing of Administration: Heptaminol can be administered either as a pre-treatment (e.g., 30 minutes before LPS) to assess its prophylactic effects on inflammation, or as a post-treatment (e.g., 1-2 hours after LPS) to evaluate its therapeutic potential.
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of action of this compound.
Caption: Simplified pathophysiology of septic shock.
Caption: Experimental workflow for the CLP model.
Concluding Remarks
The investigation of this compound in preclinical models of septic shock is a promising area of research, particularly given its potential to reduce the burden of catecholamine therapy. The protocols and dosage considerations outlined in these application notes provide a starting point for such studies. Researchers should prioritize dose-response and pharmacokinetic/pharmacodynamic studies to establish an optimal therapeutic window. Furthermore, detailed investigation into the effects of this compound on inflammatory pathways and endothelial function in the context of sepsis will be crucial to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for the Quantification of Heptaminol Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of heptaminol (B132716) hydrochloride in biological matrices. The following sections offer a summary of analytical methods, quantitative data for easy comparison, and step-by-step experimental protocols.
Overview of Analytical Methods
The quantification of heptaminol hydrochloride in biological samples, such as plasma and urine, is crucial for pharmacokinetic studies, doping control, and clinical toxicology. Several analytical techniques have been successfully employed, primarily focusing on chromatographic and spectrofluorimetric methods. Due to the chemical properties of heptaminol, derivatization is often a necessary step to enhance its detectability.
The most common and validated methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly for urine analysis. It typically involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to increase the volatility of heptaminol for gas-phase analysis.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method is suitable for both plasma and urine samples. It requires pre-column derivatization to introduce a fluorescent tag to the heptaminol molecule, allowing for highly sensitive detection.
-
Spectrofluorimetry: A less complex and more accessible method that can be applied to plasma samples. It relies on a chemical reaction to form a fluorescent derivative of heptaminol, which is then quantified.
-
Thin-Layer Chromatography (TLC) with Fluorimetric Detection: This method has been applied to plasma and involves extraction, derivatization, and in-situ quantification on a TLC plate.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods for the determination of this compound in biological samples.
| Method | Biological Matrix | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Spectrofluorimetry | Human Plasma | Ethyl acetoacetate/Formaldehyde (B43269) | 0.2 - 2 µg/mL[1] | 0.06 µg/mL[1] | 0.18 µg/mL[1] | 98.9%[2] |
| Spectrofluorimetry | Human Plasma | Fluorescamine | 75 - 850 ng/mL[2][3] | 23.85 ng/mL[2][3] | 72.29 ng/mL[2][3] | 100.52 ± 1.19%[2] |
| Spectrofluorimetry | Pure form/Tablets | Dansyl chloride | 0.03 - 2 µg/mL[4] | 0.016 µg/mL[4] | 0.048 µg/mL[4] | - |
| HPLC with Fluorescence Detection | Human Plasma & Urine | o-Phthalaldehyde (B127526) | - | Sufficient for pharmacokinetic studies[5] | - | - |
| TLC with in situ Fluorimetry | Plasma | 4-chloro-7-nitrobenzo-2,1,3-oxadiazole | - | 25 ng/mL[6] | - | 81%[6] |
| GC-MS | Human Urine | Trifluroacetic anhydride (B1165640) | - | - | - | ~97% of dose excreted |
Note: "-" indicates data not specified in the cited sources.
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflows for the sample preparation and analysis of this compound.
Detailed Experimental Protocols
Method 1: GC-MS for Heptaminol in Human Urine
This protocol is based on the method described by Ying et al. (2006).[7]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.
-
Sample Loading: Load 5 mL of the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization
-
To the dried residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
c. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 20°C/min.
-
Ramp 2: Increase to 280°C at 30°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for the heptaminol-2TFA derivative are m/z 322, 224, and 140.[3][7]
Method 2: HPLC with Fluorescence Detection for Heptaminol in Plasma
This protocol is based on the method described by Brodie et al. (1983).[5]
a. Sample Preparation
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile (B52724).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
b. Pre-column Derivatization
-
Reagent Preparation: Prepare a derivatization solution containing o-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer (pH 9.5).
-
Reaction: To 100 µL of the reconstituted sample, add 50 µL of the OPA reagent solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2 minutes before injection.
c. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
-
-
Injection Volume: 20 µL.
Method 3: Spectrofluorimetric Determination of Heptaminol in Plasma
This protocol is based on the method described by Mohamed, AM. et al. (2020).[1]
a. Sample Preparation and Derivatization
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile, vortex, and centrifuge as described in the HPLC method.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Reagent Addition: To the supernatant, add 1 mL of formaldehyde and 1 mL of ethyl acetoacetate.
-
Reaction: Heat the mixture in a water bath at 80°C for 20 minutes.
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with deionized water to a final volume of 10 mL.
b. Spectrofluorimetric Analysis
-
Spectrofluorometer: A standard laboratory spectrofluorometer.
-
Excitation Wavelength: 350 nm.[1]
-
Emission Wavelength: 416 nm.[1]
-
Measurement: Measure the fluorescence intensity of the resulting solution.
-
Quantification: Create a calibration curve using standard solutions of this compound prepared in drug-free plasma and subjected to the same procedure.
Validation of Analytical Methods
It is imperative that any analytical method used for quantitative purposes be properly validated. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[2][4] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8][9]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Condensation of this compound for its spectrofluorimetric determination in pure form and tablets: application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of nucleophilic substitution reaction for sensitive determination of this compound in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of heptaminol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of heptaminol in plasma by thin-layer chromatography and in situ fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase column chromatographic and gas chromatographic-mass spectrometric determination of heptaminol in human urine and related pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. scielo.br [scielo.br]
Application of Heptaminol Hydrochloride in Skeletal Muscle Fatigue Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Heptaminol (B132716) hydrochloride, a sympathomimetic amine and cardiotonic agent, has emerged as a valuable pharmacological tool for investigating the mechanisms underlying skeletal muscle fatigue.[1][2] Its application in preclinical research, particularly in isolated muscle fiber preparations, has provided insights into the role of intracellular pH regulation in muscle contractility and endurance.
Mechanism of Action:
The primary mechanism by which heptaminol hydrochloride is proposed to counteract skeletal muscle fatigue is through its stimulation of the Na+/H+ antiport.[3][4][5] This action leads to an increase in intracellular pH (alkalinization), which can mitigate the detrimental effects of proton accumulation during intense muscle activity.[3][6][7] It is important to note that this compound does not appear to directly affect sodium, potassium, or calcium voltage-dependent ionic conductances.[3][4]
In addition to its effects on pH, heptaminol is also known to have sympathomimetic properties, stimulating the release of norepinephrine.[1][2] This can lead to increased cardiac contractility and vasoconstriction, which may indirectly influence muscle performance by enhancing blood flow and oxygen delivery.[1][2] Furthermore, some studies suggest that heptaminol may play a role in muscle regeneration by promoting the differentiation of satellite cells into myotubes.[5]
Key Applications in Research:
-
Investigating the role of intracellular pH in fatigue: this compound serves as a specific tool to manipulate intracellular pH and observe the consequential effects on muscle force production and endurance.
-
Elucidating the function of the Na+/H+ antiport in muscle cells: By observing the effects of heptaminol in the presence and absence of Na+/H+ antiport inhibitors like amiloride (B1667095), researchers can dissect the contribution of this transporter to muscle function.[3]
-
Screening for potential anti-fatigue compounds: The experimental models utilizing heptaminol can be adapted to screen for new therapeutic agents that target intracellular pH regulation for the treatment of muscle fatigue.
-
Studying neuromuscular transmission: Research has shown that this compound can block neuromuscular transmission at higher concentrations, indicating a dose-dependent effect that researchers should consider.[8]
Quantitative Data Summary
| Experimental Model | Key Parameter | Control/Fatigued State | This compound Treatment | Reference |
| Frog Isolated Twitch Muscle Fibre | Decline in Tension (Fatigue) | Progressive decline observed | Stopped or delayed the progressive decline in tension | [3][4] |
| Frog Isolated Twitch Muscle Fibre | Intracellular pH | Acidification during fatigue | Proposed to cause internal alkalinization | [3][4] |
| Rat Isolated Heart (Ischemia Model) | Intracellular pH (pHi) | Mild intracellular acidification (pHi 6.96) | Restoration of pHi | [6] |
| Rat Isolated Heart (Ischemia Model) | Left Ventricular Pressure (LVP) | Decreased during ischemia | Increased LVP | [6] |
| Mouse Diaphragm (in vitro) | Neuromuscular Transmission | Normal | Dose-dependent block starting at 1 mM; complete block at 10 mM | [8] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Fatigue in Isolated Frog Skeletal Muscle Fibers
-
Objective: To assess the effect of this compound on the development of fatigue in isolated amphibian muscle fibers.
-
Materials:
-
Frog (e.g., Rana esculenta)
-
Ringer's solution (composition in mM: NaCl 115, KCl 2.5, CaCl2 1.8, Tris-HCl buffer 5; pH 7.2)
-
This compound stock solution
-
Amiloride (optional, as an inhibitor of the Na+/H+ antiport)
-
Force transducer and recording apparatus
-
Electrical stimulator
-
-
Procedure:
-
Dissect a single twitch muscle fiber from the frog's lumbrical muscle.
-
Mount the fiber horizontally between a force transducer and a fixed hook in a chamber filled with Ringer's solution.
-
Stretch the fiber to its optimal length for twitch tension.
-
Induce fatigue by repetitive electrical stimulation (e.g., trains of stimuli at a set frequency).
-
Record the decline in tension over time.
-
Introduce this compound to the Ringer's solution at the desired concentration (e.g., 1 mM).
-
Continue the fatiguing stimulation and record the tension.
-
(Optional) To confirm the mechanism, repeat the experiment in a sodium-free solution or in the presence of amiloride and observe if the effect of heptaminol is suppressed.[3]
-
-
Data Analysis: Compare the rate of tension decline and the total time to fatigue in the presence and absence of this compound.
Protocol 2: Assessing the Impact of this compound on Intracellular pH during Ischemia-induced Fatigue in Isolated Rat Hearts
-
Objective: To determine if the positive inotropic effect of this compound during ischemia is mediated by changes in intracellular pH.
-
Materials:
-
Rat
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
This compound
-
Amiloride or guanidinium (B1211019) chloride (Na+/H+ exchange inhibitors)
-
31P Nuclear Magnetic Resonance (NMR) spectrometer
-
Left ventricular pressure (LVP) measurement system
-
-
Procedure:
-
Isolate the rat heart and mount it on a Langendorff apparatus.
-
Perfuse with Krebs-Henseleit solution and maintain at 37°C.
-
Measure baseline LVP and acquire 31P-NMR spectra to determine initial intracellular pH (pHi) and phosphate (B84403) metabolite levels.
-
Induce moderate ischemia by reducing the perfusion rate.
-
Once intracellular acidification and a decrease in LVP are observed, introduce this compound into the perfusate.
-
Continuously monitor LVP and acquire 31P-NMR spectra to track changes in pHi and high-energy phosphates.
-
To validate the role of the Na+/H+ exchanger, repeat the experiment in the presence of amiloride or guanidinium chloride before administering heptaminol.[6]
-
-
Data Analysis: Correlate the changes in LVP with the changes in intracellular pH in the different experimental conditions.
Visualizations
Caption: Proposed mechanism of this compound in counteracting muscle fatigue.
Caption: General experimental workflow for studying heptaminol on muscle fatigue.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Action of this compound on contractile properties in frog isolated twitch muscle fibre - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of this compound on contractile properties in frog isolated twitch muscle fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The effects of heptaminol chlorhydrate on neuromuscular transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Na+/H+ Exchange in Ischemia Models Using Heptaminol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic conditions, characterized by a lack of oxygen and nutrients, lead to intracellular acidosis, a key contributor to cellular injury. The sodium-hydrogen exchanger (NHE) is a crucial membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. During ischemia, the activity of the NHE is complex and can contribute to both cell survival and injury. Heptaminol (B132716) hydrochloride, a sympathomimetic agent with positive inotropic effects, has been shown to facilitate the recovery of intracellular pH during moderate ischemia, suggesting a stimulatory effect on the Na+/H+ exchanger.[1][2][3] This makes it a valuable pharmacological tool for investigating the role of Na+/H+ exchange in ischemic pathophysiology.
These application notes provide detailed protocols for utilizing heptaminol hydrochloride in both isolated heart and cardiomyocyte ischemia models to study its effects on intracellular pH and the Na+/H+ exchanger.
Data Presentation
The following table summarizes the quantitative effects of this compound on intracellular pH (pHi) and left ventricular pressure (LVP) in an isolated rat heart model of moderate ischemia.
| Condition | Intracellular pH (pHi) | Left Ventricular Pressure (LVP) |
| Normoxia | No significant change | Cyclic increase |
| Moderate Ischemia (pHi 6.96) | Restoration of pHi | Increased LVP |
| Moderate Ischemia + Na+/H+ Inhibitor | No restoration of pHi | No restoration of LVP |
| Severe Ischemia | No realkalinization effect | No restoration of LVP |
Data derived from a study using 31P-nuclear magnetic resonance (n.m.r.) spectroscopy.[2][3]
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound's Action on Na+/H+ Exchange in Ischemia
Caption: Proposed mechanism of this compound's effect on Na+/H+ exchange in ischemia.
Experimental Workflow for Isolated Heart Ischemia Model
Caption: Workflow for studying this compound in an isolated heart ischemia model.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Intracellular pH in an Isolated Rat Heart Ischemia Model (Langendorff Perfusion)
This protocol is adapted from methodologies described for isolated heart perfusion and pHi measurement.[2][3][4][5]
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (KH) buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, 2.5 CaCl2.
-
Heparin solution (1000 IU/mL)
-
This compound solution (e.g., 10 mM stock)
-
Na+/H+ exchanger inhibitor (e.g., Amiloride, 10 mM stock in DMSO)
-
Langendorff perfusion system
-
31P-NMR spectrometer or other system for pHi measurement
-
Pressure transducer for Left Ventricular Pressure (LVP) measurement
2. Heart Isolation and Perfusion:
-
Anesthetize the rat and administer heparin (e.g., 500 IU, intraperitoneally).
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at 37°C.
-
Maintain a constant perfusion pressure or flow (e.g., 10 mL/min for moderate ischemia studies).[2][3]
-
Insert a balloon into the left ventricle to measure LVP.
3. Experimental Procedure:
-
Stabilization: Allow the heart to stabilize for 20-30 minutes with normoxic perfusion.
-
Baseline Measurement: Record baseline LVP and intracellular pH.
-
Induction of Moderate Ischemia: Reduce the perfusion flow to induce a mild intracellular acidification (e.g., to a pHi of ~6.96).[2][3]
-
Ischemic Measurement: Continuously monitor LVP and pHi during the ischemic period.
-
Treatment:
-
Control Group: Continue perfusion with the reduced flow.
-
Heptaminol Group: Add this compound to the perfusate to achieve the desired final concentration.
-
Inhibitor Group: In a separate group of hearts, pre-treat with an NHE inhibitor (e.g., amiloride) before the administration of this compound during ischemia.
-
-
Post-treatment Measurement: Continue to monitor LVP and pHi to observe the effects of the treatment.
-
Data Analysis: Compare the changes in pHi and LVP between the different experimental groups.
Protocol 2: Measurement of this compound-Induced Intracellular pH Changes in Isolated Cardiomyocytes using BCECF Fluorescence Microscopy
This protocol provides a more accessible method for studying pHi changes at the single-cell level.[6][7]
1. Materials and Reagents:
-
Isolated adult rat ventricular myocytes
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
This compound
-
Ammonium chloride (NH4Cl) for inducing intracellular acidosis
-
Fluorescence microscope with a ratiometric imaging system
2. Cell Preparation and Dye Loading:
-
Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated coverslips.
-
Incubate the cells with BCECF-AM (e.g., 5-10 µM) for 10-20 minutes at room temperature.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.
3. Induction of Acidosis and pHi Measurement:
-
Place the coverslip with dye-loaded myocytes in a perfusion chamber on the microscope stage.
-
Induce intracellular acidosis by perfusing the cells with a solution containing NH4Cl (e.g., 20 mM) for several minutes, followed by a switch to a sodium-free solution to further lower pHi.
-
Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm). The ratio of the fluorescence intensities is used to determine the intracellular pH.
-
Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method.
4. Experimental Procedure:
-
After inducing acidosis, switch the perfusion back to the standard Tyrode's solution to allow for pHi recovery via the Na+/H+ exchanger.
-
Control Group: Monitor the rate of pHi recovery in the absence of any drug.
-
Heptaminol Group: Add this compound to the Tyrode's solution during the recovery phase and monitor its effect on the rate of pHi recovery.
-
Inhibitor Group: Pre-incubate the cells with an NHE inhibitor before inducing acidosis and then assess the effect of this compound on pHi recovery in the presence of the inhibitor.
-
Data Analysis: Calculate the rate of pHi recovery (dpH/dt) for each condition to quantify the activity of the Na+/H+ exchanger. Compare the rates between the different groups.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the role of Na+/H+ exchange in the context of myocardial ischemia. The provided protocols offer methodologies to study its effects on intracellular pH at both the organ and cellular levels. The observed restoration of intracellular pH during moderate ischemia by heptaminol, which is dependent on Na+/H+ exchange activity, highlights its potential for modulating cellular responses to ischemic stress.[2][3] These studies can provide further insights into the complex interplay between ion transport, intracellular pH regulation, and cardiac function during ischemia.
References
- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ischemic preconditioning and intracellular pH: a 31P NMR study in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring intracellular pH in the heart using hyperpolarized carbon dioxide and bicarbonate: a 13C and 31P magnetic resonance spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Intracellular pH is Altered in Cardiac Myocytes of Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Heptaminol Hydrochloride in Bovine Chromaffin Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaminol (B132716) hydrochloride is a sympathomimetic agent known to influence the release and uptake of catecholamines. Bovine chromaffin cells, which are derived from the adrenal medulla, serve as a valuable in vitro model for studying neurosecretion and the effects of various pharmacological agents on this process. These cells synthesize, store, and secrete catecholamines, such as noradrenaline and adrenaline, in a manner analogous to sympathetic neurons. This document provides detailed protocols for utilizing heptaminol hydrochloride in bovine chromaffin cell cultures to investigate its effects on catecholamine uptake and secretion.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on bovine chromaffin cells.
Table 1: Inhibitory Effect of this compound on Noradrenaline Uptake
| Parameter | Value | Cell Type | Assay Condition |
| Inhibition Constant (K_i) | 60 ± 2 µM | Primary Bovine Chromaffin Cells | Competitive inhibition of [³H]-noradrenaline uptake |
Table 2: Inhibitory Effect of this compound on Nicotine-Induced Catecholamine Secretion
| Parameter | Value | Cell Type | Assay Condition |
| Half-maximal Inhibitory Concentration (IC_50) | 650 ± 11 µM | Primary Bovine Chromaffin Cells | Inhibition of catecholamine release induced by 10 µM nicotine (B1678760) |
Experimental Protocols
Isolation and Culture of Bovine Chromaffin Cells
This protocol outlines the basic steps for establishing primary cultures of bovine chromaffin cells.
Materials:
-
Bovine adrenal glands (obtained from a local abattoir)
-
Locke's buffer (154 mM NaCl, 5.6 mM KCl, 3.6 mM NaHCO₃, 5.6 mM glucose, 5 mM HEPES, pH 7.4)
-
Collagenase (Type I)
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Percoll
-
Culture dishes or plates
Procedure:
-
Transport adrenal glands on ice in sterile Locke's buffer.
-
In a sterile hood, dissect the adrenal medulla from the cortex.
-
Mince the medullary tissue and wash with Locke's buffer.
-
Digest the tissue with collagenase and DNase I in Locke's buffer at 37°C with gentle agitation until cells are dispersed.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Purify the chromaffin cells from debris and other cell types using a Percoll density gradient.
-
Collect the chromaffin cell layer, wash with DMEM, and centrifuge.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells on culture dishes at a suitable density.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to adhere and stabilize for 3-6 days before experimentation.
Protocol for Noradrenaline Uptake Assay
This experiment is designed to quantify the competitive inhibition of noradrenaline uptake by this compound.
Materials:
-
Cultured bovine chromaffin cells (3-6 days post-plating)
-
Krebs-HEPES buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose, 10 mM HEPES, pH 7.4)
-
[³H]-Noradrenaline (radiolabeled)
-
Unlabeled noradrenaline
-
This compound solutions of varying concentrations
-
Cocaine solution (as a positive control for uptake inhibition)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Wash the cultured chromaffin cells twice with pre-warmed Krebs-HEPES buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with various concentrations of this compound or cocaine in Krebs-HEPES buffer. Include a vehicle-only control.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-noradrenaline and varying concentrations of unlabeled noradrenaline to each well.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and mix.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the kinetic parameters of inhibition (e.g., K_i) by analyzing the data using appropriate pharmacological models (e.g., Dixon or Cheng-Prusoff plots).
Protocol for Catecholamine Secretion Assay
This protocol measures the inhibitory effect of this compound on nicotine-induced catecholamine secretion.
Materials:
-
Cultured bovine chromaffin cells (3-6 days post-plating)
-
Krebs-HEPES buffer
-
Nicotine solution (e.g., 10 µM)
-
Potassium chloride (KCl) solution (e.g., 59 mM)
-
This compound solutions of varying concentrations
-
Perchloric acid (for sample stabilization)
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ED)
Procedure:
-
Wash the cultured chromaffin cells twice with pre-warmed Krebs-HEPES buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound in Krebs-HEPES buffer. Include a vehicle-only control.
-
Stimulate catecholamine secretion by adding nicotine solution to the wells and incubating for 5-10 minutes at 37°C.
-
In a separate set of experiments, stimulate secretion with a high concentration of KCl to bypass receptor activation and directly depolarize the cells.
-
Collect the supernatant (extracellular medium) from each well.
-
Stop the secretion and precipitate proteins by adding perchloric acid to the supernatant.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the catecholamine content (noradrenaline and adrenaline) in the supernatant using HPLC-ED.
-
Calculate the percentage of inhibition of nicotine-induced secretion for each concentration of this compound and determine the IC_50 value.
-
Compare the effect of this compound on nicotine-induced versus KCl-induced secretion to elucidate its mechanism of action.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Proposed signaling pathway for this compound's inhibitory action.
Troubleshooting & Optimization
Overcoming solubility issues of heptaminol hydrochloride in experimental buffers
Welcome to the technical support center for heptaminol (B132716) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimentation, with a primary focus on solubility issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of heptaminol hydrochloride?
A1: this compound is generally described as being freely soluble in water and soluble in alcohol.[1][2] It is practically insoluble in methylene (B1212753) chloride.[1][2] One supplier reports a solubility of 100 mg/mL in phosphate-buffered saline (PBS), noting that ultrasonic treatment is required to achieve this. Another source provides a predicted water solubility of 16.2 mg/mL.
Q2: Why am I observing precipitation when dissolving this compound in my buffer?
A2: Precipitation of amine hydrochlorides like this compound in neutral or alkaline buffers is a common issue. Heptaminol has a predicted basic pKa of 10.43. At pH values approaching or exceeding this pKa, the amine group becomes deprotonated, leading to a decrease in aqueous solubility and subsequent precipitation. The pH of your buffer is a critical factor influencing the solubility of this compound.
Q3: How does pH affect the solubility of this compound?
A3: As an amine hydrochloride, the solubility of this compound is highly pH-dependent. In acidic conditions (lower pH), the amine group is protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa of 10.43, the compound will transition to its less soluble free base form. Therefore, to enhance solubility, it is recommended to use buffers with a pH well below 10.43.
Q4: Can temperature be adjusted to improve solubility?
A4: For many compounds, increasing the temperature can enhance solubility. However, the effect of temperature on the pH of your buffer should also be considered. For instance, the pH of TRIS buffers is known to be temperature-dependent, decreasing as the temperature rises.[3] It is advisable to determine the optimal temperature for solubility without compromising the stability of the compound or the integrity of your experimental system.
Q5: Are there any recommended solvents for creating a stock solution?
A5: For creating concentrated stock solutions, sterile water or an acidic buffer is a good starting point due to the high water solubility of the hydrochloride salt. If a non-aqueous stock is necessary, organic solvents like ethanol (B145695) can be used, as this compound is reported to be soluble in alcohol.[1][2] When using an organic solvent for a stock solution, ensure the final concentration of the solvent in your experimental medium is low enough to not affect the biological system.
Troubleshooting Guides
Issue 1: Precipitation in Phosphate-Buffered Saline (PBS)
| Possible Cause | Troubleshooting Steps |
| High pH of PBS (typically ~7.4) | 1. Lower the pH: Adjust the pH of your PBS solution to a more acidic range (e.g., pH 6.0-7.0) before adding this compound. 2. Prepare an acidic stock: Dissolve the compound in a small amount of sterile, slightly acidic water (e.g., pH 5.0-6.0) to create a concentrated stock solution. Then, dilute the stock into your PBS. |
| Concentration exceeds solubility limit | 1. Reduce concentration: Attempt to dissolve a smaller amount of the compound in the same volume of PBS. 2. Use sonication: As recommended by a supplier for achieving 100 mg/mL in PBS, use an ultrasonic bath to aid dissolution. 3. Gentle warming: Warm the solution to 37°C while stirring to help dissolve the compound. Ensure the compound is stable at this temperature. |
| Slow dissolution rate | 1. Increase agitation: Use a vortex mixer or magnetic stirrer to increase the rate of dissolution. 2. Allow sufficient time: Ensure the solution is stirred for an adequate period to allow for complete dissolution. |
Issue 2: Precipitation in TRIS-Buffered Saline (TBS)
| Possible Cause | Troubleshooting Steps |
| pH of TRIS buffer is too high | 1. Adjust buffer pH: Prepare your TRIS buffer to a pH in the lower end of its buffering range (e.g., pH 7.2-7.5) to favor the protonated, more soluble form of heptaminol.[4] 2. Consider temperature effects: Be aware that the pH of TRIS buffers decreases with increasing temperature.[3] Prepare the buffer at the temperature of your experiment. |
| Buffer concentration | 1. Optimize buffer strength: The concentration of the TRIS buffer itself can influence the pH and solubility. Experiment with different buffer concentrations to find the optimal condition. |
| Interaction with buffer components | 1. Simplify the buffer: If your TBS contains other salts that might be interacting with the this compound, try dissolving it in a simple TRIS-HCl buffer first. |
Quantitative Data Summary
| Parameter | Value | Buffer/Solvent | Notes | Reference |
| Solubility | 100 mg/mL | Phosphate-Buffered Saline (PBS) | Requires sonication. | Supplier Data |
| Predicted Water Solubility | 16.2 mg/mL | Water | ALOGPS prediction. | DrugBank Online |
| General Solubility | Freely Soluble | Water | Qualitative description. | [1][2] |
| General Solubility | Soluble | Alcohol | Qualitative description. | [1][2] |
| pKa (Strongest Basic) | 10.43 | - | Predicted value. | DrugBank Online |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in Sterile Water
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 10 mg/mL.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for heptaminol HCl solubility.
Proposed Signaling Pathway of this compound
This compound acts as a sympathomimetic agent, primarily by stimulating the release and inhibiting the reuptake of norepinephrine (B1679862) from sympathetic nerve endings.[5][6] This leads to the activation of adrenergic receptors, which can trigger downstream signaling cascades. Additionally, it has been suggested to influence intracellular calcium levels and the Na+/H+ exchanger.[5]
Caption: Proposed signaling pathways of this compound.
References
Technical Support Center: Heptaminol Hydrochloride Stability and Degradation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of heptaminol (B132716) hydrochloride in aqueous solutions. As detailed experimental data for heptaminol hydrochloride is not extensively available in published literature, this resource combines general principles of pharmaceutical stability testing with known properties of the molecule to offer troubleshooting advice and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound aqueous solutions?
A1: Based on supplier information and general best practices for amino alcohols, aqueous solutions of this compound should be stored at -20°C and used within one month to prevent a potential loss of potency.[1][2] For long-term storage, it is advisable to prepare aliquots to avoid multiple freeze-thaw cycles.[1][2] The lyophilized powder is reported to be stable for 36 months when stored desiccated at -20°C.[1]
Q2: What are the primary factors that can influence the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the stability of compounds containing amino and hydroxyl groups.
-
Temperature: Elevated temperatures typically accelerate degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in the literature, molecules with similar functional groups (amino alcohols) can undergo oxidation of the alcohol or amine group. Under forced conditions, other reactions could potentially occur. A thorough forced degradation study would be necessary to identify the specific degradation products and pathways.
Q4: How can I develop a stability-indicating method for this compound?
A4: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the intact drug from its potential degradation products. The development and validation of such a method should be performed according to ICH guidelines. The method should be able to resolve and quantify this compound in the presence of any degradants formed during forced degradation studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution upon storage | - Low temperature storage of a concentrated solution.- pH shift leading to decreased solubility. | - Warm the solution gently to see if the precipitate redissolves.- Ensure the pH of the solution is maintained within a range where this compound is soluble.- Consider preparing less concentrated stock solutions. |
| Loss of potency in the prepared solution | - Degradation due to improper storage (e.g., elevated temperature, light exposure).- Repeated freeze-thaw cycles. | - Store solutions at -20°C and protect from light.- Prepare and use solutions within one month.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of this compound. | - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.- Ensure the analytical method is stability-indicating and can separate all potential degradants from the parent peak. |
Experimental Protocols (General Guidance)
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the stock solution and store at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Optimize the mobile phase composition, pH, and gradient to achieve good separation between the this compound peak and any degradation peaks generated during forced degradation.
-
-
Detector Wavelength: Determine the optimal UV detection wavelength for this compound by obtaining its UV spectrum.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound solutions.
References
Technical Support Center: Heptaminol Hydrochloride and Colorimetric Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from heptaminol (B132716) hydrochloride in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is heptaminol hydrochloride and why might it interfere with my colorimetric assay?
This compound is an amino alcohol, specifically 6-amino-2-methylheptan-2-ol hydrochloride. Its chemical structure contains a primary amine group (-NH2) and a hydroxyl group (-OH). These functional groups can react with the reagents used in certain colorimetric assays, leading to inaccurate protein concentration measurements. While direct studies on this compound's interference are not widely published, its chemical properties strongly suggest a potential for interference, particularly in assays sensitive to primary amines.
Q2: Which colorimetric assays are most likely to be affected by this compound?
The Bicinchoninic Acid (BCA) assay is highly susceptible to interference from this compound. The assay's mechanism involves the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by BCA, which produces a color change. This compound, due to its primary amine group, can also reduce Cu²⁺, leading to an overestimation of protein concentration.
The Bradford assay , which relies on the binding of Coomassie Brilliant Blue G-250 dye to basic and aromatic amino acid residues, is generally less susceptible to interference from small molecules like this compound. However, high concentrations of any substance that can alter the pH of the assay or interact with the dye can potentially cause interference.
Q3: What are the signs of interference in my assay?
-
Inaccurate or inconsistent readings: Protein concentrations that are unexpectedly high or that vary significantly between replicates of the same sample.
-
High background absorbance: The "blank" or zero-protein control shows a significant color change.
-
Non-linear standard curve: The relationship between protein concentration and absorbance in your standards deviates from the expected linear pattern.
Q4: How can I troubleshoot potential interference from this compound?
If you suspect interference, the first step is to confirm it. You can do this by running a control sample containing this compound at the same concentration as in your experimental samples, but without any protein. If this control shows a significant color change, interference is likely occurring.
Once interference is confirmed, you have several options:
-
Remove the interfering substance: This is the most reliable approach and can be achieved through methods like acetone (B3395972) precipitation or dialysis.
-
Use an alternative assay: Switch to a protein quantification method that is not susceptible to interference from primary amines.
-
Create a specific standard curve: If removing the substance is not feasible, you can prepare your protein standards in the same buffer (containing this compound) as your samples. This can help to compensate for the interference, but it may not be as accurate as removing the substance.
Troubleshooting Guides
Guide 1: Bicinchoninic Acid (BCA) Assay Interference
The primary amine group in this compound can reduce Cu²⁺ to Cu¹⁺, the same reaction that is central to the BCA assay's detection of protein. This leads to a false positive signal and an overestimation of the actual protein concentration.
Caption: Principle of protein quantification using the Bradford assay.
Table 2: Known Interfering Substances in the Bradford Assay and their Concentration Limits
| Interfering Substance | Maximum Compatible Concentration |
| Detergents | |
| SDS | 0.1% |
| Triton X-100 | 0.1% |
| Tween 20 | 0.05% |
| Basic Buffers | |
| Tris | 1 M |
| Guanidine HCl | 4 M |
| Other Compounds | |
| Glycerol | 25% |
| Sucrose | 1 M |
| Acetone | 10% |
Note: These values are approximate. High concentrations of basic compounds can raise the pH of the acidic reagent, leading to a color change independent of protein presence.
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove Interfering Substances
This method is effective for concentrating proteins while removing small, soluble interfering substances like this compound.
Experimental Workflow for Acetone Precipitation
Caption: Workflow for removing interfering substances via acetone precipitation.
Detailed Steps:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone.
-
Vortex briefly and incubate the tube at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the this compound and other soluble components.
-
Allow the protein pellet to air-dry at room temperature for about 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your chosen colorimetric assay.
Protocol 2: Dialysis for Buffer Exchange
Dialysis is a gentler method for removing small molecules from a protein sample. It is suitable for larger sample volumes and when maintaining protein conformation is critical.
Logical Diagram for Dialysis Process
Technical Support Center: Troubleshooting Unexpected Cardiovascular Effects of Heptaminol Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cardiovascular effects of heptaminol (B132716) hydrochloride observed in animal models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of heptaminol hydrochloride?
A1: this compound is an indirect sympathomimetic agent. Its primary mechanism of action is to stimulate the release of norepinephrine (B1679862) from sympathetic nerve endings.[1][2] This leads to the activation of adrenergic receptors, resulting in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart, as well as vasoconstriction of blood vessels.[1] Consequently, the expected cardiovascular effects include an increase in blood pressure, heart rate, and cardiac output.[1][2]
Q2: We are observing hypotension and/or bradycardia after administering this compound. What could be the cause?
A2: This is an unexpected effect, as this compound typically increases blood pressure and heart rate. Several factors could contribute to this paradoxical response:
-
Anesthetic Interference: Certain anesthetics can significantly alter cardiovascular responses to sympathomimetic drugs. For example, some anesthetics may have cardiodepressant effects or may interact with the autonomic nervous system, masking or even reversing the expected effects of heptaminol.
-
Catecholamine Depletion: Prolonged or high-dose administration of indirect sympathomimetics can lead to the depletion of norepinephrine stores in sympathetic neurons. Once these stores are depleted, subsequent doses of heptaminol will be ineffective and may even cause a depressor effect. Pre-treatment with reserpine, a drug that depletes catecholamine stores, has been shown to diminish the pressor and tachycardic effects of heptaminol in rats.[3]
-
Baroreflex Activation: A rapid increase in blood pressure following heptaminol administration can trigger a baroreflex-mediated decrease in heart rate (reflex bradycardia). While some tachycardia is expected, a dominant bradycardic response could indicate a very sensitive baroreflex in the animal model being used.
-
High Dose Effects: In some cases, very high doses of this compound have been reported to cause short-lasting depressor effects, particularly after pretreatment with cocaine, which blocks norepinephrine reuptake.[3]
Q3: Our ECG recordings show ST-segment elevation after this compound administration in rats. Is this a known effect?
A3: Yes, ST-segment elevation has been reported in rats following the administration of this compound.[4][5] This finding may suggest alterations in myocardial repolarization. It is crucial to carefully monitor ECG parameters, including the QT interval, as changes in repolarization can be associated with an increased risk of arrhythmias.
Q4: We are conducting experiments with isolated hearts (Langendorff preparation) and are not seeing the expected positive inotropic effect of this compound under normoxic conditions. Why might this be?
A4: The positive inotropic effect of this compound can be context-dependent. In isolated rat hearts under normoxic (normal oxygen) conditions, heptaminol may induce only a cyclic increase in systolic left ventricular pressure with no significant effect on intracellular pH (pHi).[6] However, during moderate ischemia, heptaminol has been shown to induce a positive inotropic effect, which is thought to be related to a restoration of intracellular pH, possibly through the stimulation of the Na+/H+ exchanger.[6][7] Therefore, the metabolic state of the cardiac tissue can significantly influence its response to heptaminol.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cardiovascular responses during experiments with this compound.
Issue 1: Unexpected Hypotension or Lack of Pressor Effect
| Possible Cause | Troubleshooting Steps |
| Anesthetic Interaction | - Review the literature for known interactions between your chosen anesthetic and sympathomimetic amines.- Consider using a different anesthetic with minimal cardiovascular side effects.- If possible, conduct studies in conscious, telemetered animals to eliminate the influence of anesthesia. |
| Catecholamine Depletion | - Review your dosing regimen. Avoid excessively high or frequent doses.- If tachyphylaxis (rapidly diminishing response) is observed, allow for a sufficient washout period between doses.- Consider measuring plasma norepinephrine levels to assess sympathetic tone. |
| Animal Model Specifics | - Different species and strains can have varying sensitivities to sympathomimetic drugs. Review literature specific to your animal model.- Ensure the animal is physiologically stable (e.g., body temperature, hydration) as this can impact cardiovascular responses. |
| Drug Formulation/Administration | - Verify the concentration and stability of your this compound solution.- Ensure accurate and consistent administration (e.g., intravenous bolus vs. infusion). |
Issue 2: Unexpected Bradycardia or Lack of Tachycardia
| Possible Cause | Troubleshooting Steps |
| Dominant Baroreflex | - Administer the drug more slowly (infusion instead of bolus) to elicit a more gradual increase in blood pressure.- Consider pharmacological blockade of the baroreflex if it is confounding the direct cardiac effects of the drug (use with caution and appropriate controls). |
| Anesthetic-Induced Bradycardia | - Some anesthetics can cause bradycardia. Ensure you have baseline measurements to distinguish between anesthetic effects and drug effects.- Choose an anesthetic with minimal impact on heart rate. |
| High Parasympathetic Tone | - Ensure the animal is adequately habituated to the experimental procedures to minimize stress-induced changes in autonomic tone. |
Issue 3: ECG Abnormalities (e.g., ST-segment elevation, Arrhythmias)
| Possible Cause | Troubleshooting Steps |
| Myocardial Ischemia | - The observed ST-segment elevation could be indicative of myocardial ischemia. Correlate ECG findings with other markers of cardiac injury (e.g., cardiac troponins).- Ensure adequate oxygenation of the animal or the perfused heart preparation. |
| Pro-arrhythmic Potential | - Sympathomimetic amines can have pro-arrhythmic effects, especially at high doses or in the presence of underlying cardiac conditions.[8]- Carefully analyze ECG recordings for different types of arrhythmias.- Consider reducing the dose of this compound. |
| Electrolyte Imbalance | - Ensure the animal's electrolyte levels are within the normal range, as imbalances can predispose to arrhythmias. |
Data Presentation
Table 1: Reported Cardiovascular Effects of this compound in Animal Models (Qualitative Summary)
| Animal Model | Cardiovascular Parameter | Observed Effect | Reference |
| Rat | Blood Pressure | - Prevents orthostatic hypotension- Weaker but longer-lasting pressor effect compared to tyramine | [3][7] |
| Rat | Heart Rate | - Tachycardia (diminished by reserpine) | [3] |
| Rat (isolated heart) | Left Ventricular Pressure | - Cyclic increase in systolic LVP (normoxia)- Increased LVP (moderate ischemia) | [6] |
| Rat | ECG | - ST-segment elevation | [4][5] |
| Cat | Blood Pressure | - Long-lasting, dose-dependent pressor effects | [3] |
| Cat | Heart Rate | - Tachycardia | [3] |
| Dog | Blood Pressure | - Hypertensive effect | [9] |
Note: Specific quantitative dose-response data is limited in the reviewed literature, preventing the creation of a detailed quantitative table.
Experimental Protocols
Langendorff Isolated Heart Perfusion
This protocol is adapted from established methods for studying the direct cardiac effects of pharmacological agents.[6]
Objective: To assess the direct effects of this compound on cardiac contractile function and heart rate in an isolated heart preparation, independent of systemic neural and hormonal influences.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)
-
This compound stock solution
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Pressure transducer and data acquisition system
-
Pacing electrodes (optional)
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Introduce this compound into the perfusate at the desired concentrations.
-
Record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Experimental Workflow for Langendorff Perfusion:
In Vivo Hemodynamic Monitoring in Rodents
This protocol provides a general framework for assessing the systemic cardiovascular effects of this compound in anesthetized or conscious rodents.
Objective: To measure blood pressure, heart rate, and other hemodynamic parameters in response to this compound administration in a whole-animal model.
Materials:
-
Rodent surgical platform with temperature control
-
Anesthesia system
-
Pressure catheter (e.g., Millar)
-
ECG electrodes
-
Data acquisition system
-
This compound solution for injection
Procedure:
-
Anesthetize the animal (if applicable) and maintain body temperature.
-
Surgically expose the carotid artery or femoral artery for catheterization.
-
Insert the pressure catheter into the artery to measure arterial blood pressure.
-
Place ECG electrodes to monitor heart rate and rhythm.
-
Allow the animal to stabilize and record baseline hemodynamic parameters.
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal).
-
Continuously record blood pressure and ECG throughout the experiment.
-
For conscious animal studies, utilize telemetry implants for chronic monitoring.
Signaling Pathway Diagrams
1. Primary Signaling Pathway of this compound
This compound acts as an indirect sympathomimetic, primarily by triggering the release of norepinephrine (NE) from sympathetic nerve terminals. This NE then acts on adrenergic receptors in the heart and blood vessels.
2. Postulated Signaling Pathway of Heptaminol's Inotropic Effect in Moderate Ischemia
In moderately ischemic conditions, heptaminol's positive inotropic effect is linked to the restoration of intracellular pH (pHi), possibly through the stimulation of the Na+/H+ exchanger.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heptaminol-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sympathomimetic amines and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of the hypertensive effect of heptaminol on the conscious dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Heptaminol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using heptaminol (B132716) hydrochloride in cell-based assays. The information provided aims to help identify and mitigate potential off-target effects to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of heptaminol hydrochloride and how might this cause off-target effects?
This compound is a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system.[1][2] Its primary mechanism is to stimulate the release of norepinephrine (B1679862), a key neurotransmitter.[1] Norepinephrine then binds to adrenergic receptors on various cells, leading to downstream signaling events. In cell-based assays, particularly with cell types that express adrenergic receptors (e.g., cardiovascular, neuronal, and some cancer cell lines), this can lead to unintended biological effects that are not the focus of the study. These "off-target" effects can include changes in cell proliferation, signaling, and metabolism.
Q2: Can this compound interfere with common assay readouts?
Yes, like many small molecules, this compound has the potential to interfere with common assay detection methods. For example, it has been reported to cause false-positive results in amphetamine/methamphetamine immunoassays due to structural similarities. While specific data on its interference with other assays is limited, researchers should be aware of the potential for interference with:
-
Fluorescence-based assays: Compounds can have intrinsic fluorescence or quenching properties that interfere with the signal.
-
Luminescence-based assays (e.g., luciferase): Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false negative or positive results.
-
Colorimetric assays (e.g., MTT, XTT): Test compounds can chemically react with the assay reagents, leading to inaccurate readings of cell viability.
Q3: What are the potential downstream signaling pathways affected by this compound?
Given its primary action of inducing norepinephrine release, this compound can indirectly activate adrenergic signaling pathways.[2] The two main classes of adrenergic receptors, α and β, are G-protein coupled receptors (GPCRs) that modulate the levels of intracellular second messengers. Key downstream pathways that may be affected include:
-
Cyclic AMP (cAMP) Signaling: Activation of β-adrenergic receptors typically leads to an increase in intracellular cAMP levels through the activation of adenylyl cyclase. A derivative of heptaminol has been shown to elevate intracellular cAMP levels in spleen cells.[3][4]
-
Intracellular Calcium (Ca2+) Mobilization: Activation of α1-adrenergic receptors can lead to an increase in intracellular calcium concentration through the phospholipase C (PLC) pathway.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Adrenergic signaling can also cross-talk with MAPK pathways (e.g., ERK, JNK, p38), which are central regulators of cell proliferation, differentiation, and survival.
Q4: Are there known effects of this compound on cellular metabolism?
This compound is known to influence the metabolism of glucose and lipids.[1] In vivo studies in rats have shown that heptaminol can induce metabolic changes in the liver and heart. This suggests that in cell-based assays, particularly those running for longer durations, heptaminol could alter the metabolic state of the cells, which could confound the results of assays measuring cell health or proliferation.
Troubleshooting Guides
Guide 1: Unexpected Changes in Cell Viability or Proliferation
Problem: You observe an unexpected increase or decrease in cell viability or proliferation in your assay when treating with this compound.
Potential Cause: This could be a true biological effect of heptaminol on your cells, mediated by off-target adrenergic signaling, or it could be an artifact of assay interference.
Troubleshooting Steps:
-
Cell Line Characterization: Determine if your cell line expresses adrenergic receptors. This can be done through literature searches, database analysis (e.g., Gene Expression Omnibus), or experimentally via RT-qPCR or western blotting.
-
Use of Adrenergic Antagonists: Co-treat your cells with this compound and a non-specific adrenergic antagonist (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors). If the observed effect on viability/proliferation is blocked or attenuated, it is likely mediated by adrenergic signaling.
-
Orthogonal Viability Assays: Use a different viability assay that relies on a distinct mechanism to confirm your results. For example, if you initially used an MTT assay (measures metabolic activity), try a crystal violet assay (measures cell number) or a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity).
-
Control for Assay Interference: Run a cell-free control experiment to assess if this compound directly interferes with your assay reagents.
| Assay Type | Cell-Free Control Protocol | Expected Outcome if Interference Occurs |
| MTT/XTT | Add this compound to cell culture medium without cells, then add the MTT/XTT reagent and solubilizing agent. | A change in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt by the compound. |
| Luciferase | Add this compound to a solution of purified luciferase enzyme and its substrate. | A change in luminescence indicates direct inhibition or enhancement of the luciferase enzyme. |
| Fluorescence | Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. | Intrinsic fluorescence or quenching will be detected. |
Guide 2: Inconsistent Results in Signaling Pathway Studies
Problem: You are studying a specific signaling pathway, and treatment with this compound gives unexpected or inconsistent results (e.g., changes in phosphorylation of a kinase, altered reporter gene expression).
Potential Cause: this compound may be activating parallel or upstream signaling pathways (e.g., cAMP, Ca2+) that are cross-talking with your pathway of interest.
Troubleshooting Steps:
-
Measure Key Second Messengers: Directly measure intracellular cAMP and Ca2+ levels in your cells following treatment with this compound. Commercially available ELISA or fluorescence-based kits can be used for this purpose.
-
Use Pathway-Specific Inhibitors: If you observe an increase in cAMP or Ca2+, use inhibitors of these pathways (e.g., a PKA inhibitor for the cAMP pathway, or a Ca2+ chelator like BAPTA-AM) in conjunction with this compound to see if the unexpected effects on your pathway of interest are reversed.
-
Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response experiments. Off-target effects may only be apparent at certain concentrations or time points.
-
Control for Reporter Gene Interference: If using a reporter gene assay (e.g., luciferase, GFP, β-galactosidase), perform a control experiment to ensure this compound is not directly affecting the stability or activity of the reporter protein.
Quantitative Data Summary
Due to limited publicly available data on the specific off-target binding profile of this compound, the following tables are illustrative and based on typical concentration ranges for sympathomimetic amines and potential assay interference. Researchers should determine these values empirically for their specific experimental system.
Table 1: Illustrative Off-Target Liabilities of a Hypothetical Sympathomimetic Amine
| Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM |
| α1-Adrenergic Receptor | Radioligand Binding | 5.2 | 65% |
| β2-Adrenergic Receptor | Radioligand Binding | 12.8 | 44% |
| Dopamine Transporter | Radioligand Binding | > 25 | < 20% |
| Serotonin Transporter | Radioligand Binding | > 25 | < 15% |
Table 2: Potential for Assay Interference
| Assay | Endpoint | Potential for Interference | Recommended Confirmatory Assay |
| MTT Assay | Cell Viability (Metabolic Activity) | Possible direct reduction of MTT | Crystal Violet Assay (Cell Number) |
| Luciferase Reporter | Gene Expression | Potential for enzyme inhibition/stabilization | qRT-PCR for endogenous gene expression |
| Fluo-4 Calcium Assay | Intracellular Calcium | Low intrinsic fluorescence expected, but should be verified | Fura-2 ratiometric calcium imaging |
| cAMP ELISA | Intracellular cAMP | Low, but check for cross-reactivity with antibodies | Time-Resolved FRET (TR-FRET) cAMP assay |
Experimental Protocols
Protocol 1: Cell-Free MTT Interference Assay
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a medium-only control.
-
Add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT by the compound.
Protocol 2: Assessing Effects on Intracellular cAMP Levels
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Starve cells of serum for 2-4 hours, if appropriate for the cell line.
-
Prepare a dose-response of this compound. Include a positive control (e.g., forskolin) and a vehicle control.
-
Treat cells with the compounds for the desired time (e.g., 15-30 minutes).
-
Lyse the cells and measure cAMP levels using a commercially available competitive ELISA or TR-FRET kit, following the manufacturer's protocol.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of heptaminol AMP amidate (HAA) on cyclic AMP level and mitogen-induced proliferation of murine spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Heptaminol Hydrochloride and Intracellular Calcium Dynamics: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of heptaminol (B132716) hydrochloride on intracellular calcium levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which heptaminol hydrochloride affects intracellular calcium?
A1: The mechanism of heptaminol's therapeutic actions is not fully understood, but it is suggested to involve catecholamine release or calcium metabolism.[1] this compound is a sympathomimetic amine, meaning it mimics the effects of neurotransmitters like norepinephrine (B1679862).[2][3] Its primary cardiovascular effects are attributed to stimulating the release of norepinephrine, which then acts on adrenergic receptors.[2][3] This can indirectly influence intracellular calcium. Additionally, studies have shown that heptaminol can directly affect L-type calcium channels.[4]
Q2: Does this compound directly increase intracellular calcium release from stores?
A2: Current research primarily points towards an indirect mechanism of action. Heptaminol has been suggested to affect catecholamine release or calcium metabolism.[1] One study indicated that heptaminol may alter cell membrane properties and possibly increase intracellular free calcium ion concentration.[4] However, a significant component of its action, particularly its positive inotropic effect in cardiac muscle, may be linked to its ability to restore intracellular pH, especially under ischemic conditions, by stimulating the Na+/H+ exchanger.[5][6][7]
Q3: In which cell types have the effects of this compound on calcium been studied?
A3: The effects of this compound on calcium dynamics have been notably studied in guinea-pig single ventricular myocytes.[4] Its cardiotonic effects have also been investigated in isolated rat hearts.[5][7]
Q4: What is the effect of this compound on L-type calcium channels?
A4: In single ventricular myocytes from guinea pigs, this compound has been shown to cause a concentration-dependent decrease in the amplitude of the L-type calcium current (ICa).[4] It also significantly increases the steady-state inactivation of ICa.[4]
Q5: Can this compound's effect on intracellular pH complicate the interpretation of calcium signaling experiments?
A5: Yes. Heptaminol has been shown to induce intracellular alkalinization by stimulating the Na+/H+ antiport, particularly in muscle cells.[8] This change in pH can, in turn, affect calcium signaling and contractile protein sensitivity to calcium. Therefore, it is crucial to consider and potentially control for pH changes when studying the direct effects of heptaminol on intracellular calcium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable change in intracellular calcium upon heptaminol application. | Cell type may not have the relevant receptors or channels that heptaminol indirectly acts upon. | Confirm the expression of adrenergic receptors and L-type calcium channels in your experimental model. |
| The concentration of heptaminol is too low. | Refer to published data for effective concentration ranges. A study on guinea-pig myocytes observed effects at concentrations of 10⁻⁶ M to 10⁻⁵ M.[4] | |
| The indirect sympathomimetic effect is blocked or absent. | Ensure that the experimental conditions do not inhibit the release of endogenous catecholamines. In some preparations, co-application of a low dose of norepinephrine might be necessary to observe an effect. | |
| Observed effect is inconsistent or not reproducible. | The effect of heptaminol can be dependent on the metabolic state of the cells (e.g., normoxia vs. ischemia).[5][7] | Standardize and carefully control the metabolic conditions of your experiments. Consider running parallel experiments under both normoxic and hypoxic/ischemic conditions. |
| The effect might be primarily due to pH changes rather than direct calcium modulation. | Use a pH-sensitive fluorescent indicator alongside your calcium indicator to monitor intracellular pH simultaneously. Consider using inhibitors of the Na+/H+ exchanger, like amiloride, to dissect the pH-dependent and -independent effects.[5][8] | |
| Decrease in calcium influx observed, contrary to expected increase. | This is consistent with findings in ventricular myocytes, where heptaminol decreased the amplitude of the L-type calcium current.[4] | This may be the true physiological effect in your cell type. Analyze the data in the context of L-type calcium channel inhibition rather than a general increase in intracellular calcium. |
Quantitative Data Summary
Table 1: Effect of this compound on L-type Calcium Current (ICa) in Guinea-Pig Ventricular Myocytes
| Heptaminol Concentration | Effect on ICa Amplitude | Holding Potential for Inactivation | Effect on Steady State Inactivation | Reference |
| 10⁻⁶ M | Effect observed in 2 out of 6 cells | -40 mV and -80 mV | - | [4] |
| 10⁻⁵ M | 30 ± 15% reduction (n=11) | -40 mV and -80 mV | Significant increase | [4] |
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM in Cultured Cardiomyocytes
This protocol is a representative method for measuring intracellular calcium changes.
1. Cell Preparation:
- Plate cardiomyocytes on glass coverslips suitable for fluorescence microscopy.
- Culture cells in an appropriate medium until they reach the desired confluency.
2. Dye Loading:
- Prepare a Fura-2 AM loading solution. A common concentration is 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit buffer) containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
- Wash the cells once with the physiological salt solution.
- Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
- Wash the cells twice with the physiological salt solution to remove excess dye.
- Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
3. Calcium Imaging:
- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Perfuse the cells with the physiological salt solution.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
- Establish a stable baseline fluorescence ratio (F340/F380) for 2-5 minutes.
- Introduce this compound at the desired concentration into the perfusion solution.
- Record the changes in the F340/F380 ratio over time.
- At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin) for calibration of calcium concentrations.
4. Data Analysis:
- Calculate the F340/F380 ratio for each time point.
- Use the Grynkiewicz equation to convert the fluorescence ratios into intracellular calcium concentrations, if absolute values are required.
- Analyze the change in baseline calcium, as well as the amplitude and frequency of any calcium transients.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathways of this compound.
References
- 1. heptaminol [drugcentral.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Alteration of the L-type calcium current in guinea-pig single ventricular myocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of this compound on contractile properties in frog isolated twitch muscle fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptaminol hydrochloride's potential for inducing positive reactions in anti-doping tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptaminol (B132716) hydrochloride, particularly in the context of anti-doping analysis.
Frequently Asked Questions (FAQs)
Q1: Why is heptaminol hydrochloride a concern in anti-doping tests?
A1: Heptaminol is classified as a specified stimulant by the World Anti-Doping Agency (WADA) and is prohibited in-competition.[1][2][3][4] Its mechanism of action involves stimulating the sympathetic nervous system, which can enhance cardiac function and blood pressure.[5][6][7] This poses a potential for performance enhancement in sports, leading to its inclusion on the Prohibited List.
Q2: What is the primary mechanism of action of heptaminol?
A2: Heptaminol is a sympathomimetic amine that stimulates the release of norepinephrine.[5][8] This leads to vasoconstriction, an increase in the force of heart muscle contraction (positive inotropic effect), and improved venous return to the heart.[5][6]
Q3: What are the common routes of administration and elimination of heptaminol?
A3: Heptaminol is rapidly and almost completely absorbed after oral administration.[9][10] It is primarily eliminated unchanged through the kidneys via urine.[9][11][12][13] Studies have shown that a significant percentage of the administered dose is excreted within 24 hours.[9][11]
Q4: Can other substances lead to a positive test for heptaminol?
A4: Yes, the stimulant octodrine (B1677171) (also known as dimethylhexylamine or DMHA) is a metabolic precursor to heptaminol.[14][15][16] Ingestion of octodrine can lead to the detection of heptaminol in urine samples. This is a critical consideration when investigating an adverse analytical finding (AAF).
Q5: Are there instances of inadvertent positive tests for heptaminol?
A5: Yes, there have been documented cases where positive tests for heptaminol resulted from the use of contaminated dietary supplements.[14][17] In some cases, supplements were found to contain octodrine, which then metabolized to heptaminol.[14] Athletes are subject to strict liability, meaning they are responsible for any prohibited substance found in their system, regardless of the source.[18]
Troubleshooting Guides
Issue 1: Unexpected Positive Heptaminol Result in a Subject Sample
-
Question: An anti-doping sample has returned a positive result for heptaminol, but the subject denies intentional use. What are the potential causes and how can they be investigated?
-
Answer:
-
Review Subject's Medications and Supplements: Obtain a detailed list of all medications, over-the-counter products, and dietary supplements the subject has been taking. Scrutinize supplement labels for ingredients like octodrine, DMHA, or other stimulants.
-
Test Supplements: If possible, have the supplements used by the subject analytically tested for the presence of heptaminol or octodrine. Contamination is a known issue with some dietary supplements.[14][17][19]
-
Consider Octodrine Metabolism: A positive test for heptaminol could be due to the ingestion of octodrine, which metabolizes into heptaminol.[14][15][16] Further analysis to detect both octodrine and heptaminol may be necessary.
-
Evaluate for Other Contamination Sources: While less common for heptaminol, consider other potential sources of contamination, such as shared drinking containers or contact with individuals using products containing heptaminol.
-
Issue 2: Discrepancies in Heptaminol Concentration Between Different Analytical Methods
-
Question: We are detecting heptaminol in a sample, but the quantified concentration varies significantly between our LC-MS/MS and GC-MS methods. Why might this be happening?
-
Answer:
-
Sample Preparation and Extraction Efficiency: Review the sample preparation and extraction protocols for both methods. Differences in solid-phase extraction (SPE) or liquid-liquid extraction (LLE) efficiency can lead to variations in the amount of analyte recovered.
-
Derivatization in GC-MS: For GC-MS analysis, the derivatization step is critical. Incomplete derivatization of heptaminol can result in lower quantified values. Ensure the derivatizing agent is fresh and the reaction conditions (temperature, time) are optimal.
-
Matrix Effects in LC-MS/MS: Ion suppression or enhancement in the LC-MS/MS method due to co-eluting matrix components can affect the accuracy of quantification. The use of a stable isotope-labeled internal standard can help to mitigate these effects.
-
Calibration and Linearity: Verify the calibration curves and the linear range of each method. Ensure that the sample concentrations fall within the validated linear range for both analytical techniques.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Heptaminol
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.75 - 1.8 hours | [9][10][12] |
| Peak Plasma Concentration (Cmax) | 1.6 - 2.19 µg/mL | [9][10][12] |
| Elimination Half-Life (t1/2) | 2.1 - 2.7 hours | [9][10][12] |
| Renal Excretion (unchanged) | ~82-97% within 24 hours | [11][12] |
Table 2: Analytical Parameters for Heptaminol Detection in Urine (GC-MS Method)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for anti-doping purposes. | [20] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive for anti-doping purposes. | [20] |
| Recovery | 95.3% - 102.8% | [20] |
| Intra-assay Accuracy | 101.4% - 106.2% | [20] |
| Intra-assay Precision (%CV) | 4.0% - 14.9% | [20] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Heptaminol in Urine
This protocol is a summarized methodology based on established procedures.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., I-Leucinol).
-
Perform enzymatic hydrolysis if conjugated metabolites are being investigated.
-
Apply the sample to a conditioned SPE cartridge.
-
Wash the cartridge with deionized water and a non-polar solvent (e.g., hexane).
-
Elute heptaminol with an appropriate solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) and incubate to form a volatile derivative of heptaminol.
-
Evaporate the excess derivatizing agent.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized heptaminol and internal standard.[11][20]
-
Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: HPLC Analysis of Heptaminol in Urine
This protocol is a summarized methodology based on established procedures.
-
Sample Preparation (Pre-column Derivatization):
-
To a specified volume of urine, add an internal standard.
-
Add a derivatizing agent (e.g., o-phthalaldehyde (B127526) - OPA) and a thiol (e.g., mercaptoethanol) to form a fluorescent derivative.
-
Allow the reaction to proceed for a defined period.
-
-
HPLC-Fluorescence Detection Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a reversed-phase C18 column for separation.
-
Employ an isocratic or gradient mobile phase (e.g., acetonitrile/water buffer).
-
Detect the fluorescent derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths.[12]
-
Quantify based on the peak area of the analyte against a calibration curve.
-
Visualizations
Caption: Metabolic conversion of Octodrine to Heptaminol.
Caption: General workflow for Heptaminol anti-doping analysis.
Caption: Troubleshooting a positive Heptaminol test result.
References
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. editorial.uefa.com [editorial.uefa.com]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. heptaminol [drugcentral.org]
- 8. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Bioavailability of heptaminol in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase column chromatographic and gas chromatographic-mass spectrometric determination of heptaminol in human urine and related pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of heptaminol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. camelsandcamelids.com [camelsandcamelids.com]
- 14. Heptaminol hair testing to highlight octodrine contamination in supplements, responsible for a doping adverse analytical finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Is heptaminol a (major) metabolite of octodrine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. usada.org [usada.org]
- 18. globalsportsadvocates.com [globalsportsadvocates.com]
- 19. Guide to Supplements That Can Cause a False Positive Drug Test [californiaprimerecovery.com]
- 20. academic.oup.com [academic.oup.com]
Managing potential side effects of heptaminol hydrochloride in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptaminol (B132716) hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for heptaminol hydrochloride?
This compound is a sympathomimetic amine, meaning it mimics the effects of the sympathetic nervous system.[1][2] Its primary action is to stimulate the release of norepinephrine (B1679862), a key neurotransmitter in the "fight-or-flight" response.[1][2][3] It also acts as a competitive inhibitor of norepinephrine reuptake, which prolongs the neurotransmitter's presence in the synaptic cleft and enhances its effects on adrenergic receptors.[3][4] This dual action leads to increased cardiac contractility, heart rate, and vasoconstriction.[1][3]
Q2: What are the expected therapeutic effects of this compound in research animals?
In research animals, this compound is primarily used for its cardiovascular effects.[2] It is known to increase heart rate and cause central vasodilation, making it effective as a cardiotonic and vasodilator.[5] It is often studied for its potential to treat orthostatic hypotension by preventing a drop in blood pressure.[4]
Q3: What are the known potential side effects of this compound in research animals?
The most commonly observed side effects are related to its sympathomimetic action and include cardiovascular changes such as tachycardia (increased heart rate) and hypertension (increased blood pressure).[1][6] In some studies, particularly at higher doses, more severe effects like arrhythmias have been noted.[1] Additionally, research in rats has indicated potential for metabolic changes, including increases in total cholesterol and triglycerides, as well as ECG pattern changes and markers of liver and cardiac injury with high doses.[7][8]
Troubleshooting Guide
Issue 1: Unexpectedly high heart rate and blood pressure in test subjects.
-
Possible Cause: The dose of this compound administered may be too high for the specific animal model or individual subject. Cardiovascular effects of heptaminol are dose-dependent.[3]
-
Troubleshooting Steps:
-
Review Dosage: Immediately review the dosage calculations and administration protocol to ensure accuracy. Compare the current dose with established therapeutic ranges for the species being studied (see Table 1).
-
Reduce Dosage: If the dosage is within a high therapeutic or low toxic range, consider reducing it in subsequent experiments.
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure to track the animal's response to any dosage adjustments.
-
Consider Species Differences: Be aware that different species can have varying sensitivities to this compound.[3]
-
Issue 2: Animal shows signs of distress, such as agitation or lethargy.
-
Possible Cause: These could be signs of excessive central nervous system stimulation or significant cardiovascular side effects.
-
Troubleshooting Steps:
-
Observe and Record: Carefully document all behavioral changes and clinical signs.
-
Check for Other Side Effects: Assess for other potential adverse effects, such as changes in respiration or body temperature.
-
Consult a Veterinarian: If signs of distress are significant or persistent, consult with a laboratory animal veterinarian immediately.
-
Evaluate Experimental Conditions: Ensure that other environmental factors (e.g., noise, temperature) are not contributing to the animal's stress.
-
Issue 3: Inconsistent or unexpected results across an experimental group.
-
Possible Cause: Variability in drug administration, individual animal metabolism, or underlying health conditions could contribute to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure that the route and technique of administration are consistent for all animals.[9]
-
Health Screening: Confirm that all animals were in good health prior to the experiment.
-
Control for Variables: Minimize other sources of variability in the experimental environment.
-
Pharmacokinetic Analysis: If feasible, consider analyzing plasma concentrations of this compound to assess for differences in drug absorption and metabolism.
-
Quantitative Data Summary
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Mouse | 1250 mg/kg bw | Intraperitoneal | [5] |
| Therapeutic Dose | Cattle, Sheep, Horses | 1 to 3 mg/kg bw | Oral or Parenteral | [5] |
| Human Therapeutic Dose | Human | 0.75 to 1.5 mg/kg bw/day | Oral | [5] |
Experimental Protocols
Protocol 1: Administration of this compound
This protocol outlines the general steps for administering this compound to laboratory rodents.
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable sterile vehicle, such as saline or water for injection.
-
The concentration of the solution should be calculated based on the desired dose and the volume to be administered.
-
-
Animal Restraint:
-
Properly restrain the animal to ensure accurate and safe administration. For intraperitoneal injections in rodents, manual restraint with the head and body tipped downward is common.[9]
-
-
Administration:
-
Oral Gavage: For oral administration, use a gavage needle to deliver the solution directly into the stomach. Care must be taken to avoid injury to the esophagus.[9]
-
Intraperitoneal (IP) Injection: For IP injection in rodents, inject into the lower right abdominal quadrant to avoid the bladder and cecum.[9]
-
Intravenous (IV) Injection: For IV administration, use an appropriate vein (e.g., tail vein in mice and rats) and administer the solution slowly.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor according to the experimental timeline.
-
Protocol 2: Monitoring for Cardiovascular Side Effects
This protocol provides a framework for monitoring the cardiovascular effects of this compound in research animals.
-
Baseline Measurements:
-
Prior to administration of this compound, obtain baseline measurements of heart rate, blood pressure, and an electrocardiogram (ECG) from the conscious or anesthetized animal, depending on the experimental design.
-
-
Post-Dosing Measurements:
-
At predetermined time points after administration, repeat the measurements of heart rate, blood pressure, and ECG.
-
The frequency of these measurements will depend on the expected pharmacokinetic profile of the drug in the chosen species.
-
-
Data Analysis:
-
Compare the post-dosing measurements to the baseline data to identify any significant changes.
-
Analyze ECG recordings for any abnormalities, such as arrhythmias or ST-segment elevation.[7]
-
-
Clinical Observations:
-
Throughout the experiment, continuously observe the animals for any clinical signs of cardiovascular distress, such as changes in respiration or mucous membrane color.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for monitoring side effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | 543-15-7 | Benchchem [benchchem.com]
- 4. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heptaminol-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. read.qxmd.com [read.qxmd.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational value of preclinical heptaminol hydrochloride studies
Technical Support Center: Preclinical Heptaminol (B132716) Hydrochloride Studies
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the translational value of their preclinical studies on heptaminol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as an indirect sympathomimetic amine.[1][2][3] Its primary mechanism involves stimulating the release of norepinephrine (B1679862) from adrenergic nerve endings and inhibiting its reuptake.[2][4][5] This leads to increased norepinephrine concentration in the synaptic cleft, enhancing its effect on adrenergic receptors.[4] The subsequent stimulation of alpha- and beta-adrenergic receptors results in positive inotropic (increased heart muscle contractility) and chronotropic (increased heart rate) effects, as well as vasoconstriction, collectively increasing cardiac output and blood pressure.[2][3][4]
Q2: Are there secondary mechanisms of action I should consider?
A2: Yes. Beyond its sympathomimetic effects, studies suggest heptaminol can influence intracellular ion concentrations. It may increase intracellular free calcium and has been shown to restore intracellular pH in cardiac cells during moderate ischemia, possibly by stimulating the Na+/H+ exchanger.[1][5][6][7] This effect on pH may contribute to its positive inotropic action under ischemic conditions.[5][7]
Q3: Why are my in-vivo results (e.g., in rodents) not translating to expected clinical outcomes?
A3: Translational failure is a significant challenge in cardiovascular drug development.[8][9][10] Key reasons include:
-
Species Differences: Rodent cardiac physiology, heart rate, and ion channel expression differ significantly from humans, which can alter drug response.[9]
-
Anesthesia Effects: Anesthetics used in animal studies can have profound hemodynamic effects, confounding the cardiovascular measurements and drug effects.[10]
-
Model Limitations: Preclinical disease models may not fully replicate the complexity of human cardiovascular diseases like orthostatic hypotension or heart failure.[9][11]
-
Dose Extrapolation: Simply scaling doses based on body weight or surface area can be inaccurate. Pharmacokinetic and pharmacodynamic (PK/PD) modeling is crucial for predicting human equivalent doses.[12][13]
Q4: What are the key pharmacokinetic parameters I should measure in my animal model?
A4: To improve translational value, it is essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key parameters to measure include elimination half-life (t½), volume of distribution (Vd), total clearance (CL), and bioavailability. In dogs, the elimination half-life is approximately 3.7 hours, while in humans it is around 2.5 hours.[14][15] Notably, metabolism differs by species; rats metabolize heptaminol to a hydroxylated form, whereas humans excrete it largely unchanged.[15][16]
Q5: How should I select a starting dose for my preclinical efficacy studies?
A5: Dose selection should be based on a combination of literature review and preliminary dose-ranging studies. Start with doses cited in similar preclinical models (therapeutic doses in veterinary medicine range from 1 to 3 mg/kg) and establish a dose-response curve for your specific endpoint (e.g., blood pressure increase).[14] It is critical to differentiate between doses for assessing efficacy and those for toxicology, as high toxicological doses may not reflect the drug's true pharmacokinetic profile at therapeutic levels.[17]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood pressure or heart rate readings between subjects. | 1. Inconsistent drug administration (route, speed).2. Animal stress affecting baseline cardiovascular parameters.3. Improper placement or calibration of monitoring equipment.4. Effects of anesthesia.[10] | 1. Standardize administration protocols strictly.2. Ensure adequate acclimatization period for animals; handle them gently to minimize stress.3. Verify equipment function and sensor placement daily.4. Choose an anesthetic with minimal cardiovascular impact and maintain a consistent level of anesthesia. |
| Observed inotropic effect is weaker than expected in an isolated heart (Langendorff) model. | 1. Ischemia level is too severe; heptaminol's efficacy is reduced in severe ischemia.[6][7]2. Buffer composition (e.g., pH, oxygenation) is suboptimal.3. The species used (e.g., rat) has different cardiac physiology compared to the model where the effect was first described.[5] | 1. Adjust the perfusion flow to induce moderate, not severe, ischemia to better observe the drug's pH-restoring effect.[7]2. Ensure Krebs-Henseleit solution is freshly prepared, correctly buffered (pH ~7.4), and continuously gassed with 95% O2 / 5% CO2.3. Acknowledge species differences in your interpretation and consider using other models if available. |
| Difficulty replicating norepinephrine reuptake inhibition in vitro. | 1. Incorrect cell type used.2. Competitive inhibition by other substances in the media.3. Heptaminol concentration is outside the effective range. | 1. This effect has been demonstrated in bovine chromaffin cells, which are a suitable model for studying catecholamine uptake.[4][5]2. Use a defined, serum-free medium where possible to avoid confounding factors.3. Perform a concentration-response curve to identify the optimal inhibitory concentration for your specific assay. |
| Unexpected toxicity or adverse effects observed at therapeutic doses. | 1. Species-specific sensitivity.2. Potential for drug accumulation not predicted by single-dose PK.3. The chosen animal model has comorbidities that increase sensitivity. | 1. The intraperitoneal LD50 in mice is high (1250 mg/kg bw), suggesting acute toxicity is generally low.[14] Review literature for sensitivity in your chosen species.2. Conduct repeated-dose studies to assess for accumulation and chronic toxicity.3. Ensure animals are healthy and free of underlying conditions unless they are part of the disease model. A recent study noted heptaminol can induce liver and cardiac injuries in rats.[18] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Heptaminol Across Species
| Parameter | Dog (Oral)[14] | Rat (IV) | Camel (IV)[16] | Human (Oral)[14][15] |
| Dose | 300 mg (total) | 8 mg/kg | 10 mg/kg | 300 mg (total) |
| Elimination Half-life (t½) | ~3.7 hours | - | ~2.0 hours | ~2.5 hours |
| Peak Plasma Time (Tmax) | - | - | - | ~1.8 hours |
| Peak Plasma Conc. (Cmax) | - | - | - | 1.6 mg/L |
| Metabolism/Excretion | Primarily renal | Metabolized to hydroxylated form; 68% excreted in urine in 4h | Metabolized to hydroxylated form | Excreted almost entirely unchanged in urine within 24h |
Experimental Protocols
Protocol 1: Isolated Heart Perfusion (Langendorff Model) for Assessing Inotropic Effects
This protocol is adapted from methodologies used to study the cardiotonic effects of this compound.[6][7]
-
Animal Preparation: Humanely euthanize a male Wistar rat (250-300g) following approved institutional guidelines.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2, 5% CO2, maintained at 37°C) at a constant flow rate of 10 ml/min.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP). Maintain a stable end-diastolic pressure.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until LVP and heart rate are constant.
-
Experimental Conditions:
-
Normoxia: Perfuse with standard buffer.
-
Moderate Ischemia: Reduce perfusion flow by 50-60% to induce a steady decline in LVP.
-
-
Drug Administration: Once stable under the desired condition, introduce this compound into the perfusion buffer at the target concentration (e.g., 10-100 µM).
-
Data Acquisition: Continuously record systolic and diastolic LVP. If available, use ³¹P NMR spectroscopy to measure intracellular pH and high-energy phosphates (ATP, PCr).[6]
-
Analysis: Compare the LVP before and after drug administration under both normoxic and ischemic conditions.
Protocol 2: In Vivo Assessment of Cardiovascular Effects in Rats
This protocol outlines a general procedure for measuring blood pressure and heart rate effects.
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., isoflurane (B1672236) or urethane) known to have stable effects on the cardiovascular system.
-
Surgical Preparation:
-
Cannulate the carotid artery or femoral artery with a pressure-catheter connected to a transducer to measure arterial blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
-
Attach ECG leads to record heart rate and rhythm.
-
-
Stabilization: Allow the animal to stabilize post-surgery for at least 30 minutes until baseline blood pressure and heart rate are steady.
-
Drug Administration: Administer a bolus IV injection of this compound solution. Use multiple dose levels in different animal groups (e.g., 1, 3, 10 mg/kg) to establish a dose-response relationship. Include a vehicle control group.
-
Data Collection: Record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate continuously for a predefined period (e.g., 60-120 minutes) post-injection.
-
Analysis: Calculate the change from baseline for each parameter at each dose level. Plot the peak change against the dose to determine the dose-response curve.
Visualizations (Graphviz)
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for In Vivo Cardiovascular Assessment.
Caption: Key Factors for Improving Preclinical Translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | 543-15-7 | Benchchem [benchchem.com]
- 5. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Grand Challenges in Cardiovascular Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Why So Few New Cardiovascular Drugs Translate to the Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. [Bioavailability of heptaminol in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. camelsandcamelids.com [camelsandcamelids.com]
- 17. allucent.com [allucent.com]
- 18. Heptaminol-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Heptaminol Hydrochloride and Other Key Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of heptaminol (B132716) hydrochloride and other prominent inotropic agents: dobutamine, milrinone (B1677136), and digoxin (B3395198). The information is intended to support research and development efforts in the field of cardiovascular pharmacology by presenting objective comparisons of performance, supported by experimental data.
Overview of Inotropic Agents
Inotropic agents are a class of drugs that modify the force or speed of myocardial contraction. They are critical in the management of various cardiovascular conditions, including heart failure and cardiogenic shock. This guide focuses on four agents with distinct mechanisms of action:
-
Heptaminol Hydrochloride: A sympathomimetic amine that primarily acts by stimulating the release of norepinephrine, leading to positive inotropic and chronotropic effects.[1][2] It also causes vasoconstriction by acting on alpha-adrenergic receptors.[1][3]
-
Dobutamine: A synthetic catecholamine that directly stimulates β1-adrenergic receptors in the heart, thereby increasing cardiac contractility and output.[4][5][6]
-
Milrinone: A phosphodiesterase-3 (PDE3) inhibitor that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation.[7]
-
Digoxin: A cardiac glycoside that inhibits the sodium-potassium ATPase pump in cardiac myocytes, leading to an increase in intracellular calcium and, consequently, increased myocardial contractility.[8][9]
Comparative Hemodynamic Effects
The following tables summarize the quantitative hemodynamic effects of the four inotropic agents based on available clinical and preclinical data. It is important to note that the experimental conditions and patient populations may vary between studies.
Table 1: Effects on Cardiac Contractility and Output
| Inotropic Agent | Dosage | Change in Cardiac Index (CI) | Change in Left Ventricular dP/dt | Study Population |
| Heptaminol HCl | Not Specified | Data Not Available | Cyclic increase in systolic LVP | Isolated Rat Hearts[10] |
| Dobutamine | 2-20 mcg/kg/min | ↑ 70% of patients | ↑ | Patients with Septic Shock[11] |
| 2.5-10 mcg/kg/min | ↑ 22% | ↑ 48% | Patients with Congestive Heart Failure | |
| Milrinone | 50 mcg/kg bolus, then 0.375-0.75 mcg/kg/min | ↑ 35% | ↑ | Patients Post-Cardiac Surgery[12] |
| 2.5, 5, or 10 mg (oral) | ↑ 29-31% | Not Reported | Patients with Acute Heart Failure[13] | |
| Digoxin | 10 mcg/kg IV | ↑ | Not Reported | Patients with Acute Cardiac Failure[14] |
| 0.01 mg/kg | ↑ >15% in a subgroup | Not Reported | Patients with Congestive Heart Failure[15] |
Table 2: Effects on Vascular Resistance and Blood Pressure
| Inotropic Agent | Dosage | Change in Systemic Vascular Resistance (SVR) | Change in Mean Arterial Pressure (MAP) | Study Population |
| Heptaminol HCl | Not Specified | Vasoconstriction | ↑ | General Action[1][3] |
| Dobutamine | 2-20 mcg/kg/min | ↓ in most patients | ↓ in 43%, ↑ in 22% of patients | Patients with Septic Shock[11] |
| 2.5-10 mcg/kg/min | ↓ 38% | ↓ 11% | Patients with Congestive Heart Failure | |
| Milrinone | 50 mcg/kg bolus, then 0.375-0.75 mcg/kg/min | ↓ 35% | ↓ 12% | Patients Post-Cardiac Surgery[12] |
| Digoxin | 0.01 mg/kg | No significant change | No significant change | Patients with Congestive Heart Failure[15] |
Table 3: Effects on Heart Rate and Pulmonary Pressures
| Inotropic Agent | Dosage | Change in Heart Rate | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Study Population |
| Heptaminol HCl | Not Specified | ↑ (Positive Chronotropic Effect) | Not Reported | General Action[1] |
| Dobutamine | 2.5-10 mcg/kg/min | ↑ 10% | ↓ 32% | Patients with Congestive Heart Failure |
| Milrinone | 50 mcg/kg bolus, then 0.375-0.75 mcg/kg/min | ↑ 13% | ↓ 24% | Patients Post-Cardiac Surgery[12] |
| 2.5, 5, or 10 mg (oral) | Not Reported | ↓ 39-47% | Patients with Acute Heart Failure[13] | |
| Digoxin | 0.01 mg/kg | ↓ | ↓ | Patients with Congestive Heart Failure[15] |
Mechanisms of Action: Signaling Pathways
The distinct signaling pathways of each inotropic agent are visualized below using the DOT language for Graphviz.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 10. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Dobutamine in Septic Shock: An Updated Narrative Review of Clinical and Experimental Studies [mdpi.com]
- 12. Clinical and haemodynamic effects of milrinone in the treatment of low cardiac output after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic effects and pharmacokinetics of oral milrinone for short-term support in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of digoxin during acute cardiac failure: a comparison in patients with and without acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemodynamic effects of digoxin on congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Restoring Hemodynamic Stability: A Comparative Analysis of Heptaminol Hydrochloride and Norepinephrine
In the critical care setting, the rapid restoration of blood pressure is paramount in managing hypotensive states. Among the pharmacological agents employed, heptaminol (B132716) hydrochloride and norepinephrine (B1679862) are two sympathomimetic amines that, while sharing the common goal of augmenting blood pressure, exhibit distinct mechanisms of action, clinical applications, and hemodynamic profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Amines
Heptaminol Hydrochloride: The Indirect Sympathomimetic
This compound is a sympathomimetic amine that primarily exerts its effects indirectly.[1][2] It functions by stimulating the release of endogenous norepinephrine from sympathetic nerve endings and by competitively inhibiting its reuptake.[1] This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic receptor stimulation. The subsequent activation of alpha- and beta-adrenergic receptors results in vasoconstriction and increased myocardial contractility and heart rate (positive inotropic and chronotropic effects).[2][3]
Norepinephrine: The Direct-Acting Vasopressor
Norepinephrine, in contrast, is a potent, direct-acting catecholamine that serves as the principal neurotransmitter of the sympathetic nervous system.[4] It directly stimulates alpha-1, alpha-2, and beta-1 adrenergic receptors.[5] Its primary effect is potent vasoconstriction mediated by alpha-1 adrenergic receptors, leading to a significant increase in systemic vascular resistance and, consequently, blood pressure.[4][5] Its beta-1 adrenergic activity increases heart rate and cardiac contractility, though these effects can be offset by a reflex bradycardia in response to the elevated blood pressure.[5]
Signaling Pathway Overview
The signaling pathways for both agents converge on adrenergic receptors, but their initial steps differ significantly.
Signaling pathways of this compound and Norepinephrine.
Hemodynamic Effects: A Quantitative Comparison
While direct comparative clinical trials are scarce, data from individual studies provide insights into the hemodynamic effects of each agent.
| Parameter | This compound | Norepinephrine |
| Mean Arterial Pressure (MAP) | Moderate Increase | Potent, dose-dependent increase |
| Heart Rate | Increase | Variable (can decrease due to reflex) |
| Cardiac Output | Increase[5] | Can increase, particularly in early septic shock[6] |
| Systemic Vascular Resistance | Increase | Potent Increase |
Experimental Data and Protocols
This compound in Catecholamine Weaning for Septic Shock
A prospective, randomized study investigated the impact of this compound on the duration of vasopressor support in patients with septic shock.[7]
Experimental Protocol:
-
Study Population: 49 patients with septic shock requiring vasopressor infusion (norepinephrine or dopamine) with stable hemodynamics for over 24 hours.
-
Intervention: Patients were randomized to receive this compound or standard care (Heptamyl-free group).
-
Primary Endpoint: Duration of weaning from vasopressor support.
-
Key Findings:
-
The introduction of heptaminol was associated with a quicker decrease in the required doses of dopamine (B1211576) and norepinephrine.[7]
-
The time to wean off dopamine (p=0.008) and norepinephrine (p=0.001) was significantly faster in the heptaminol group.[7]
-
Intensive care unit and hospital mortality rates were significantly lower in the heptaminol group.[7]
-
Norepinephrine in Septic Shock
Numerous studies have evaluated norepinephrine as a first-line vasopressor in septic shock. A meta-analysis of randomized controlled trials provides comprehensive data on its efficacy and safety.[8]
Experimental Protocol (Representative of included trials):
-
Study Population: Patients diagnosed with septic shock.
-
Intervention: Norepinephrine infusion, often compared with other vasopressors like dopamine.
-
Primary Endpoint: Typically 28-day mortality.
-
Key Findings from Meta-analysis:
-
Norepinephrine was associated with a reduction in the 28-day mortality rate compared to other vasopressors (RR = 0.92).[8]
-
A significant reduction in the incidence of arrhythmia was observed with norepinephrine (RR = 0.54).[8]
-
Norepinephrine was effective in achieving and maintaining target mean arterial pressure.
-
Experimental Workflow: A Conceptual Overview
The following diagram illustrates a general workflow for a clinical trial comparing two vasopressor agents.
Conceptual workflow for a comparative vasopressor clinical trial.
Adverse Effects
| This compound | Norepinephrine |
| Headaches, palpitations, nausea, vomiting (often mild and transient)[2] | Tachycardia, arrhythmias, peripheral ischemia, anxiety, headache[5] |
| Severe hypertension, tachycardia, and arrhythmias (rare)[2] | Can cause severe hypertension and reduced blood flow to vital organs at high doses. |
Summary and Conclusion
This compound and norepinephrine both effectively restore blood pressure through sympathomimetic actions, but their mechanisms and clinical profiles differ. Norepinephrine is a potent, direct-acting vasopressor and the established first-line treatment for septic shock, with a robust evidence base supporting its efficacy and safety.[3][9] this compound, an indirect-acting agent, has shown promise in specific situations like orthostatic hypotension and as an adjunct for weaning patients off catecholamines in septic shock.[7]
The choice between these agents depends on the clinical context. For severe, acute hypotension, such as in septic shock, the rapid and potent action of norepinephrine is preferred. This compound may be a valuable tool in less acute settings or as a second-line agent to facilitate the reduction of more potent vasopressors. Further direct comparative studies are needed to fully elucidate the relative benefits and risks of these two agents in various hypotensive states.
References
- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [The effect of 6-amino-2-methyl-heptanol-(2)-HCl (heptaminol) on the hemodynamics in Cor pulmonale] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early norepinephrine use in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of this compound for catecholamine weaning in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternatives to norepinephrine in septic shock: Which agents and when? - PMC [pmc.ncbi.nlm.nih.gov]
Heptaminol Hydrochloride in Cardiovascular Research: A Comparative Analysis of Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heptaminol (B132716) hydrochloride and its alternatives in the context of cardiovascular research, with a focus on the treatment of hypotensive conditions. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of the current landscape of therapeutic options for orthostatic hypotension.
Introduction
Heptaminol hydrochloride is a sympathomimetic amine that acts as a cardiac stimulant and vasoconstrictor.[1] It is primarily used in the treatment of hypotension, particularly orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[2] The mechanism of action of this compound involves stimulating the release of norepinephrine, which in turn acts on adrenergic receptors to increase heart rate, myocardial contractility, and vascular tone.[1] This guide will compare the efficacy and safety of this compound with two other commonly used agents for orthostatic hypotension: midodrine (B238276) and droxidopa (B1670964).
Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound, midodrine, and droxidopa in increasing blood pressure in patients with orthostatic hypotension. It is important to note that direct head-to-head clinical trial data comparing these three agents is limited. The data presented here is compiled from separate studies and systematic reviews.
| Drug | Dosage | Key Efficacy Endpoint | Mean Change in Standing Systolic Blood Pressure (SBP) | p-value | Reference |
| This compound | 626 mg (injectable) | Increase in SBP 15 minutes post-administration | Data not available in published literature | < 0.05 | [3] |
| Midodrine | 2.5-10 mg (oral) | Change in standing SBP from baseline | 21.5 mmHg | < 0.001 | A systematic review and meta-analysis of clinical trials |
| Mean change in SBP vs. placebo | 4.9 mmHg | 0.65 | A systematic review and meta-analysis of clinical trials | ||
| Droxidopa | 100-600 mg (oral) | Mean change in upright SBP vs. placebo | 6.7 mmHg (11.5 ± 20.5 vs 4.8 ± 21.0 mmHg) | < 0.001 | An integrated analysis of three clinical trials |
Note: The efficacy data for this compound is limited to a single study that reported a statistically significant effect without providing specific mean change values. Further research with more detailed quantitative reporting is needed for a comprehensive comparison.
Safety and Tolerability
The safety profiles of this compound, midodrine, and droxidopa are summarized below. The data is derived from clinical trials and systematic reviews.
| Drug | Common Adverse Events | Serious Adverse Events | Contraindications | Reference |
| This compound | Tachycardia, headache, nausea, insomnia | Severe hypertension, cardiac arrhythmias | Hyperthyroidism, severe hypertension | General product information |
| Midodrine | Piloerection (goosebumps), scalp pruritus, urinary hesitancy/retention, supine hypertension | Supine hypertension | Severe organic heart disease, acute renal disease, urinary retention, pheochromocytoma, thyrotoxicosis | A systematic review and meta-analysis of clinical trials |
| Droxidopa | Headache, dizziness, nausea, hypertension | Supine hypertension, neuroleptic malignant syndrome | History of hypersensitivity to droxidopa | An integrated analysis of three clinical trials |
Experimental Protocols
The following sections detail the typical experimental methodologies employed in clinical trials evaluating the efficacy and safety of sympathomimetic amines for orthostatic hypotension.
Patient Population
Inclusion criteria for clinical trials of orthostatic hypotension typically include:
-
Adults (18 years or older).
-
A diagnosis of symptomatic orthostatic hypotension, often defined as a sustained drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.
-
Symptoms may include dizziness, lightheadedness, presyncope, or syncope upon standing.
Exclusion criteria often include:
-
Secondary causes of orthostatic hypotension that could be otherwise corrected.
-
Severe cardiovascular disease, such as recent myocardial infarction or unstable angina.
-
Uncontrolled hypertension.
-
Use of other medications that could interfere with the study drug's effects.
Head-Up Tilt Table Test
The head-up tilt table test is a standard procedure used to diagnose and evaluate orthostatic hypotension and to assess the efficacy of therapeutic interventions.
Protocol:
-
Baseline: The patient lies supine on a motorized table for a period of at least 15-20 minutes to establish baseline blood pressure and heart rate.[4]
-
Tilt: The table is then tilted to a head-up position, typically at an angle of 60-80 degrees, for a specified duration (e.g., 20-45 minutes).[4][5]
-
Monitoring: Blood pressure and heart rate are monitored continuously or at frequent intervals (e.g., every 1-3 minutes) throughout the test.[4][5]
-
Endpoint: The test is terminated if the patient experiences syncope or presyncope, or if a significant drop in blood pressure is observed.
-
Pharmacological Challenge (Optional): In some protocols, if no symptoms or significant hemodynamic changes occur during the passive tilt phase, a provocative agent such as sublingual nitroglycerin may be administered to increase the sensitivity of the test.[4]
Assessment of Cardiovascular Parameters
In clinical trials of sympathomimetic drugs, a range of cardiovascular parameters are assessed to determine efficacy and safety. These typically include:
-
Blood Pressure: Systolic and diastolic blood pressure are measured in both the supine and standing positions.
-
Heart Rate: Heart rate is monitored to assess for any chronotropic effects of the drug.
-
Cardiac Output: In some research settings, cardiac output may be measured to assess the drug's effect on the heart's pumping function.
Visualizing Mechanisms and Workflows
Signaling Pathway of Sympathomimetic Amines
Experimental Workflow for a Clinical Trial of Orthostatic Hypotension
Logical Relationship of Comparative Drug Analysis
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized double-blind trial of injectable heptaminol for controlling spontaneous or bromocriptine-induced orthostatic hypotension in parkinsonians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-Up Tilt Test [scielo.sa.cr]
- 5. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of the Vascular Effects of Heptaminol Hydrochloride and Other Vasoactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vascular properties of heptaminol (B132716) hydrochloride against three well-established vasodilating agents: isoproterenol (B85558), sodium nitroprusside, and verapamil (B1683045). While often categorized broadly with cardiovascular drugs, heptaminol hydrochloride exhibits a distinct and contrasting mechanism of action on vascular smooth muscle compared to classical vasodilators. This document aims to clarify these differences through a review of experimental evidence, detailed mechanistic pathways, and standardized experimental protocols.
Overview of Vascular Effects: A Tale of Two Actions
This compound is primarily recognized for its cardiotonic and vasoconstrictive properties, making it clinically useful in the management of orthostatic hypotension. Its mechanism involves stimulating the sympathetic nervous system, leading to an increase in blood pressure. In contrast, isoproterenol, sodium nitroprusside, and verapamil are true vasodilators that induce the relaxation of vascular smooth muscle through distinct biochemical pathways, leading to a decrease in blood pressure.
The classification of this compound as a vasodilator in some databases is a point of confusion. While one older study noted a non-specific "papaverine-like spasmolytic effect," the overwhelming body of evidence points to its role as an indirect sympathomimetic agent that causes vasoconstriction. This guide will therefore focus on its established mechanism of action in comparison to the direct vasodilating effects of the other compounds.
Comparative Analysis of Mechanisms and Cardiovascular Effects
The following table summarizes the primary mechanisms of action and overall cardiovascular effects of the four compounds.
| Parameter | This compound | Isoproterenol | Sodium Nitroprusside | Verapamil |
| Primary Vascular Effect | Vasoconstriction | Vasodilation | Vasodilation | Vasodilation |
| Mechanism of Action | Indirect-acting sympathomimetic; increases norepinephrine (B1679862) release and inhibits its reuptake. | Non-selective β-adrenergic receptor agonist. | Nitric oxide (NO) donor. | L-type calcium channel blocker. |
| Primary Target(s) | Adrenergic nerve terminals. | β1 and β2-adrenergic receptors. | Soluble guanylate cyclase (sGC). | Voltage-gated L-type calcium channels. |
| Effect on Heart Rate | Tachycardia. | Tachycardia (direct β1 stimulation). | Reflex tachycardia. | Bradycardia (direct effect on SA node). |
| Effect on Myocardial Contractility | Increased (positive inotropic). | Increased (positive inotropic). | No direct effect. | Decreased (negative inotropic). |
| Clinical Use (Relevant) | Orthostatic hypotension. | Bradycardia, heart block. | Hypertensive emergencies, acute heart failure. | Hypertension, angina, arrhythmias. |
Quantitative Comparison of Vasodilating Potency
The following table presents quantitative data on the vasodilating effects of isoproterenol, sodium nitroprusside, and verapamil from studies using isolated rat aortic rings, a standard in vitro model for assessing vasorelaxation. No comparable data for this compound-induced vasodilation was found in the scientific literature.
| Compound | Pre-constricting Agent | pD2 (-log EC50 M) | Emax (% Relaxation) | Reference |
| Isoproterenol | Phenylephrine (B352888) | 7.46 ± 0.15 | 85.9 ± 3.4% | [1][2] |
| Sodium Nitroprusside | Phenylephrine | 8.06 ± 0.0 | 100.15 ± 0.3% | [3] |
| Verapamil | Phenylephrine | 5.15 ± 1.05 | ~99% | [4][5] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Emax represents the maximum relaxation effect.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways for each compound's effect on vascular smooth muscle.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the vasodilating properties of compounds.
Isolated Aortic Ring Assay
This in vitro method directly measures the effect of a compound on vascular smooth muscle tone.
Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-constricted isolated arterial rings.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-bicarbonate solution. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a forceps.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.
-
Viability Check: The functional integrity of the endothelium is assessed by contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then adding acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
Contraction: After a washout period, the aortic rings are contracted to a stable plateau with a vasoconstrictor agent, typically phenylephrine or prostaglandin (B15479496) F2α.
-
Compound Administration: Once a stable contraction is achieved, the test compound is added cumulatively to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction tension.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values are calculated using non-linear regression analysis.
Forearm Blood Flow Measurement
This in vivo method assesses the effect of a compound on the vascular resistance of a limb's circulatory bed in humans.
Objective: To measure changes in forearm blood flow in response to intra-arterial infusion of a vasoactive compound.
Methodology:
-
Subject Preparation: Healthy volunteers or patient populations are studied in a supine position in a temperature-controlled room. A brachial artery catheter is placed in the non-dominant arm for drug infusion, and an intravenous catheter may be placed in the contralateral arm for blood sampling.
-
Instrumentation: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in forearm circumference (venous occlusion plethysmography). A cuff is placed around the upper arm for venous occlusion, and a wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement.
-
Baseline Measurement: Baseline forearm blood flow is measured by inflating the upper arm cuff to a pressure (e.g., 40-50 mmHg) sufficient to occlude venous outflow but not arterial inflow. The rate of increase in forearm volume, measured by the strain gauge, reflects the arterial blood flow.
-
Drug Infusion: The test compound is infused through the brachial artery at increasing doses. Saline is infused as a control.
-
Data Acquisition: Forearm blood flow measurements are taken during the last few minutes of each infusion step. Blood pressure and heart rate are monitored continuously.
-
Data Analysis: Forearm blood flow is typically expressed in ml/100ml of tissue/min. Forearm vascular resistance can be calculated by dividing mean arterial pressure by forearm blood flow. Dose-response curves are constructed to evaluate the compound's effect on blood flow and vascular resistance.
Conclusion
This compound's primary vascular effect is vasoconstriction, mediated by its indirect sympathomimetic activity. This stands in stark contrast to the direct vasodilating mechanisms of isoproterenol (β2-adrenergic agonism), sodium nitroprusside (NO donation), and verapamil (calcium channel blockade). For researchers in drug development, it is crucial to recognize these fundamental differences in mechanism and effect when classifying and investigating cardiovascular compounds. While the term "vasodilator" has been anecdotally associated with heptaminol, the available experimental data do not support this classification and instead confirm its role as a pressor agent.
References
- 1. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. imrpress.com [imrpress.com]
Cross-Validation of Heptaminol Hydrochloride's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of heptaminol (B132716) hydrochloride across various animal species, with a focus on its cardiovascular and musculoskeletal actions. The information is compiled from multiple experimental studies to offer a cross-validated perspective on its efficacy and mechanisms of action.
Cardiovascular Effects: A Comparative Overview
Heptaminol hydrochloride, a sympathomimetic amine, primarily exerts its effects on the cardiovascular system by stimulating the release and inhibiting the reuptake of norepinephrine (B1679862).[1][2] This action leads to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart, as well as vasoconstriction, resulting in an overall increase in blood pressure.[2]
In Vivo Cardiovascular Effects
Studies in both rats and cats have demonstrated a dose-dependent increase in blood pressure and heart rate following the administration of this compound.[1] However, the potency of these effects appears to differ between species.
| Parameter | Animal Species | Key Findings |
| Blood Pressure | Rat | This compound produces a pressor effect that is weaker but of longer duration compared to tyramine (B21549).[1] It has been shown to prevent orthostatic hypotension.[3] |
| Cat | A long-lasting, dose-dependent pressor effect is observed.[1] It is reported to be 100 times less potent than tyramine in increasing blood pressure.[1] | |
| Heart Rate | Rat | Tachycardia is induced, which is markedly diminished by pretreatment with reserpine.[1] |
| Cat | Tachycardia accompanies the pressor effects.[1] | |
| Norepinephrine Levels | Rat | Administration increases plasma noradrenaline concentration.[3] Repeated injections can reduce the norepinephrine content of the heart by 20-40%.[1] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in dogs and rats, revealing differences in the drug's absorption, distribution, metabolism, and excretion.
| Parameter | Animal Species | Administration Route | Key Findings |
| Half-life | Dog | Oral | Distribution half-life: 1.14 hours; Elimination half-life: 3.7 hours. |
| Metabolism | Rat | Intravenous or Oral | Metabolized to an hydroxylated metabolite (6-amino-2-methyl-1,2-heptanediol) and excreted in urine. |
| Excretion | Dog | Oral | 82-87% of the administered dose is recovered in urine within 10 hours. |
| Rat | Intravenous | 68% of radioactivity is excreted in urine within 4 hours. |
Effects on Isolated Organs
Studies on isolated organs provide insights into the direct cellular mechanisms of this compound.
Isolated Rat Heart (Langendorff Preparation)
In isolated rat hearts, this compound demonstrates a cardiotonic effect, particularly under ischemic conditions.
| Condition | Effect on Left Ventricular Pressure (LVP) | Effect on Intracellular pH (pHi) |
| Normoxia | Induces a cyclic increase in systolic LVP.[4] | No significant effect.[4] |
| Moderate Ischemia | Increases LVP.[4] | Induces restoration of intracellular pH.[4] |
| Severe Ischemia | The restorative effects on LVP and pHi are not observed.[4] | The realkalinization effect is not observed.[4] |
Isolated Frog Muscle
In isolated frog twitch muscle fibers, this compound has been shown to counteract fatigue.
| Parameter | Observation |
| Muscle Fatigue | Stops or delays the progressive decline in tension. |
| Mechanism | The effect is suppressed in sodium-free solutions or in the presence of amiloride, suggesting a stimulation of the Na+/H+ antiport. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups described, the following diagrams are provided.
Signaling Pathway of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow: Langendorff Isolated Heart Preparation
Caption: Langendorff isolated heart experimental workflow.
Experimental Workflow: Frog Muscle Fatigue Study
Caption: Frog muscle fatigue experimental workflow.
Experimental Protocols
In Vivo Cardiovascular Studies in Rats and Cats
-
Animal Models: Anesthetized rats and cats.
-
Drug Administration: Intravenous injection of this compound at varying doses.
-
Measurements:
-
Continuous monitoring of arterial blood pressure via a catheter inserted into a major artery (e.g., carotid or femoral artery).
-
Recording of heart rate, typically derived from the blood pressure waveform or an electrocardiogram (ECG).
-
In some studies, contractions of the nictitating membrane (in cats) were also measured as an indicator of sympathetic activity.[1]
-
-
Protocol:
-
Animals are anesthetized, and catheters are surgically implanted for drug administration and blood pressure monitoring.
-
A baseline period is established to record stable cardiovascular parameters.
-
This compound is administered intravenously in increasing doses to establish a dose-response relationship.
-
Blood pressure and heart rate are continuously recorded throughout the experiment.
-
In some protocols, animals are pretreated with other agents (e.g., cocaine or reserpine) to investigate the mechanism of action of this compound.[1]
-
Langendorff Isolated Rat Heart Preparation
-
Objective: To study the direct effects of this compound on cardiac function, independent of systemic neural and hormonal influences.
-
Apparatus: Langendorff apparatus for retrograde perfusion of the isolated heart.
-
Perfusion Solution: Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Measurements:
-
Left Ventricular Pressure (LVP) is measured by inserting a balloon-tipped catheter into the left ventricle.
-
Intracellular pH (pHi) and high-energy phosphates (ATP, phosphocreatine) are measured using 31P-nuclear magnetic resonance (NMR) spectroscopy.[4]
-
-
Protocol:
-
Rats are euthanized, and their hearts are rapidly excised and mounted on the Langendorff apparatus via an aortic cannula.
-
The heart is perfused in a retrograde manner, forcing the perfusate into the coronary arteries.
-
After a stabilization period, baseline LVP and 31P-NMR spectra are recorded.
-
Experimental conditions such as normoxia, moderate ischemia (reduced perfusion), or severe ischemia are induced.
-
This compound is introduced into the perfusate, and its effects on LVP and intracellular metabolites are recorded.[4]
-
Isolated Frog Muscle Fatigue Study
-
Objective: To investigate the effect of this compound on muscle fatigue.
-
Preparation: Isolated single twitch muscle fibers from frogs.
-
Protocol:
-
A single muscle fiber is isolated and mounted in an experimental chamber.
-
The muscle is stimulated electrically to induce repeated contractions, leading to a progressive decline in tension (fatigue).
-
Once fatigue is established, this compound is added to the bathing solution.
-
The tension produced by the muscle fiber is continuously monitored to observe any changes in the rate of fatigue or recovery of tension.
-
To investigate the mechanism, experiments can be repeated in solutions with altered ionic compositions (e.g., sodium-free) or in the presence of specific ion channel blockers (e.g., amiloride).
-
References
- 1. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Findings on Heptaminol Hydrochloride's Cardiotonic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiotonic effects of heptaminol (B132716) hydrochloride, referencing historical findings and comparing them with the well-established inotropic agent, dobutamine (B195870). The information is intended to assist researchers in understanding the pharmacological profile of heptaminol hydrochloride and to provide a basis for replicating and expanding upon historical research.
Comparative Analysis of Cardiotonic Effects
This compound has been historically recognized for its positive inotropic and chronotropic properties.[1][2] Its primary mechanism of action is attributed to its indirect sympathomimetic effects, stimulating the release of norepinephrine, which in turn acts on cardiac β1-adrenergic receptors to increase heart rate and contractility.[1][2] An alternative mechanism has been proposed, involving the stimulation of the Na+/H+ exchange, which may contribute to its cardiotonic effects, particularly under ischemic conditions.[3]
Dobutamine, a direct-acting synthetic catecholamine, is a widely used inotropic agent for comparison. It primarily stimulates β1-adrenergic receptors in the heart, leading to a potent increase in cardiac contractility with a relatively modest effect on heart rate.
The following tables summarize the available quantitative and qualitative data on the cardiotonic effects of this compound and dobutamine from preclinical and clinical studies.
Table 1: In Vitro Cardiotonic Effects on Isolated Heart Preparations
| Parameter | This compound | Dobutamine | Source |
| Experimental Model | Isolated rat heart (Langendorff perfusion) | Isolated mouse heart | [1],[4] |
| Effect on Left Ventricular Pressure (LVP) | Induced a "cyclic increase of systolic LVP" under normoxic conditions and restored LVP during moderate ischemia. Specific quantitative data on the percentage of increase is not readily available in historical literature. | Dose-dependent increase in LV systolic pressure. In one study on isolated mouse hearts, LV systolic pressure increased from ~80 mmHg at baseline to ~110 mmHg at the highest dobutamine concentration. | [1],[4] |
| Effect on Heart Rate | Tachycardia observed in animal studies. | Dose-dependent increase in heart rate. In the same mouse heart study, heart rate increased from ~350 bpm at baseline to ~500 bpm at the highest concentration. | [5],[4] |
| Mechanism of Action | Indirect sympathomimetic (norepinephrine release); potential stimulation of Na+/H+ exchange. | Direct β1-adrenergic receptor agonist. | [3],[6] |
Table 2: Hemodynamic Effects in In Vivo Models and Clinical Settings
| Parameter | This compound | Dobutamine | Source |
| Effect on Cardiac Output | Shown to enhance cardiac output. | Dose-dependent increase in cardiac output. In conscious dogs, a 40 µg/kg/min infusion increased cardiac output from 2.41 to 4.35 L/min. | [7] |
| Effect on Blood Pressure | Dose-dependent pressor effects observed in cats. Reported to be 100 times less potent than tyramine (B21549) in increasing blood pressure. | Mean arterial pressure rose from 92 to 104 mmHg in conscious dogs at a 40 µg/kg/min infusion rate. | [5],[7] |
| Clinical Application | Primarily used for orthostatic hypotension and to aid in weaning from catecholamines in septic shock. | Used in the management of acute heart failure and cardiogenic shock to improve cardiac output. | [3],[8] |
Experimental Protocols
Isolated Heart Perfusion (Langendorff Method) for Assessing Inotropic Effects
This protocol is based on the methodology described in historical studies investigating the cardiotonic effects of this compound.[1]
Objective: To measure the direct effect of a substance on myocardial contractility and heart rate in an ex vivo setting, free from systemic physiological influences.
Materials:
-
Isolated heart from a suitable animal model (e.g., rat)
-
Langendorff apparatus
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
Pressure transducer connected to a data acquisition system
-
Latex balloon for insertion into the left ventricle
-
Stimulator for paced hearts
Procedure:
-
The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (e.g., 37°C) is initiated.
-
A small, fluid-filled latex balloon is inserted into the left ventricle via the left atrium and connected to a pressure transducer to measure left ventricular pressure (LVP).
-
The heart is allowed to stabilize. For paced preparations, electrodes are placed on the atria, and the heart is paced at a constant rate (e.g., 5 Hz).
-
Baseline measurements of LVP (systolic and diastolic), heart rate, and coronary flow are recorded.
-
This compound or the comparator drug (e.g., dobutamine) is added to the perfusate at desired concentrations.
-
Changes in LVP and heart rate are continuously recorded to determine the inotropic and chronotropic effects of the substance.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Cardiotonic Effect
Caption: Proposed signaling pathways for the cardiotonic effects of this compound.
Experimental Workflow for Assessing Cardiotonic Effects
Caption: Workflow for evaluating the cardiotonic effects of this compound.
References
- 1. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Effects of dobutamine on left ventricular performance, coronary dynamics, and distribution of cardiac output in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Anti-Fatigue Effects: A Comparative Analysis of Heptaminol Hydrochloride and Natural Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-fatigue properties of heptaminol (B132716) hydrochloride against two well-documented natural alternatives: Panax ginseng and Rhodiola rosea. The objective is to assess the available evidence for the reproducibility of their anti-fatigue effects, drawing upon preclinical and clinical experimental data. This document is intended to inform research and development by presenting a side-by-side comparison of their purported mechanisms of action, and efficacy in standardized models of fatigue.
Introduction to Anti-Fatigue Agents
Fatigue is a complex physiological state characterized by a decreased capacity for physical and mental work. Pharmacological interventions and natural supplements are often sought to mitigate the effects of fatigue. Heptaminol hydrochloride is a sympathomimetic amine that acts as a cardiac stimulant[1]. Its mechanism of action is primarily associated with the stimulation of the sympathetic nervous system, leading to the release of norepinephrine[2]. In contrast, Panax ginseng and Rhodiola rosea are adaptogenic herbs that have been traditionally used to combat fatigue and enhance physical performance. Their anti-fatigue effects are attributed to a broader range of mechanisms, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, antioxidant effects, and modulation of energy metabolism.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies on the anti-fatigue effects of this compound, Panax ginseng, and Rhodiola rosea.
Table 1: Preclinical Anti-Fatigue Effects in Animal Models
| Substance | Animal Model | Test | Dosage | Key Findings | Reference |
| This compound | Frog isolated twitch muscle fiber | Muscle Contractility | Not Specified | Delayed the progressive decline in tension characteristic of fatigue. | [3] |
| Panax ginseng | Mice | Forced Swimming Test | 50, 100, 200 mg/kg | Significantly lengthened swimming endurance time. | [1] |
| Mice | Forced Swimming Test | 50, 100 mg/kg | Significantly reduced immobility time after 7 days of treatment. | [4] | |
| Rhodiola rosea | Rats | Weight-Loaded Swimming | 50 mg/kg/day for 6 days | Increased swimming time to exhaustion by 25%. | [5] |
Table 2: Effects on Biochemical Markers of Fatigue in Preclinical Studies
| Substance | Animal Model | Biochemical Marker | Dosage | Effect | Reference |
| This compound | Rat isolated heart | Intracellular pH (pHi) | Not Specified | Restored intracellular pH during moderate ischemia. | [6] |
| Panax ginseng | Mice | Blood Lactate (B86563) | 50, 100, 200 mg/kg | Significantly reduced blood lactate levels after swimming. | [1][7] |
| Mice | Liver and Muscle Glycogen (B147801) | 50, 100, 200 mg/kg | Significantly increased liver and muscle glycogen levels. | [1][7] | |
| Mice | Serum Urea (B33335) Nitrogen (SUN) | 50, 100, 200 mg/kg | Lowered SUN levels (not statistically significant). | [7] | |
| Rhodiola rosea | Rats | Lactate Dehydrogenase (LDH) | 30 days supplementation | Reduced post-exercise LDH. | [5] |
| Rats | Creatine Kinase (CK) | 30 days supplementation | Reduced post-exercise CK. | [5] |
Table 3: Clinical Anti-Fatigue Effects in Humans
| Substance | Study Population | Dosage | Duration | Key Findings | Reference |
| Rhodiola rosea | Subjects with stress-related fatigue | 576 mg/day | 28 days | Significantly decreased cortisol response to awakening stress and improved mental performance. | [8] |
| Subjects with prolonged or chronic fatigue | 400 mg/day | 8 weeks | Statistically significant improvement in fatigue symptoms. | [9] | |
| Healthy volunteers | 3 mg/kg (acute dose) | Single Dose | Decreased perception of effort and improved endurance exercise performance. | [3][10] |
Experimental Protocols
Forced Swimming Test (FST)
The Forced Swimming Test is a widely used behavioral test in rodents to assess antidepressant activity and to model behavioral despair, which can be interpreted as a form of fatigue.
-
Apparatus: A cylindrical container (typically 25-30 cm high and 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm)[2][11].
-
Procedure:
-
Mice or rats are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes[2][11].
-
Behavior is recorded, often by video, for later analysis.
-
The primary parameter measured is the duration of immobility, where the animal makes only the movements necessary to keep its head above water[2][9][11].
-
The analysis is often focused on the last 4 minutes of the test[2][11].
-
-
Interpretation: A decrease in the duration of immobility is interpreted as an anti-fatigue or antidepressant-like effect, as the animal spends more time actively trying to escape.
Rotarod Test
The Rotarod Test is used to assess motor coordination, balance, and endurance in rodents.
-
Apparatus: The apparatus consists of a rotating rod, typically with a textured surface to provide grip. The speed of rotation can be constant or accelerating[8].
-
Procedure:
-
Interpretation: An increased latency to fall indicates improved motor coordination, balance, and resistance to fatigue.
Measurement of Biochemical Markers
-
Blood Lactate: Blood samples are typically collected from the tail vein or via cardiac puncture after exhaustive exercise. Lactate concentration is then measured using a lactate analyzer. Elevated blood lactate is a marker of anaerobic metabolism and is associated with peripheral muscle fatigue[6].
-
Creatine Kinase (CK) and Lactate Dehydrogenase (LDH): Serum levels of CK and LDH are measured from blood samples. These enzymes are released from damaged muscle cells, and their elevated levels indicate exercise-induced muscle damage, which can contribute to fatigue.
-
Glycogen Content: Liver and muscle tissues are excised after the experimental period. Glycogen is extracted and quantified using spectrophotometric methods. Glycogen is the primary storage form of glucose in muscle and liver, and its depletion is a key factor in fatigue during prolonged exercise[1].
-
Serum Urea Nitrogen (SUN): Serum urea nitrogen is measured from blood samples. An increase in SUN can indicate increased protein catabolism for energy, which can occur during prolonged exercise and is associated with fatigue[1].
Signaling Pathways and Mechanisms of Action
This compound: Sympathomimetic and pH-Regulating Effects
This compound's primary mechanism is the stimulation of the sympathetic nervous system, leading to an increased release of norepinephrine. This results in positive inotropic (increased heart muscle contraction) and chronotropic (increased heart rate) effects, improving cardiovascular function. Additionally, preclinical evidence suggests a role in regulating intracellular pH in muscle tissue. By stimulating the Na+/H+ antiport system, it may counteract the acidosis that contributes to muscle fatigue during intense exercise[3][6].
Panax ginseng and Rhodiola rosea: Adaptogenic and Multi-Target Effects
The anti-fatigue effects of Panax ginseng and Rhodiola rosea are multifactorial, reflecting their classification as adaptogens. Their mechanisms involve the modulation of the HPA axis, leading to a balanced stress response. They also exhibit significant antioxidant properties, protecting against exercise-induced oxidative stress. Furthermore, they influence energy metabolism by enhancing ATP production and preserving glycogen stores.
Experimental Workflow for Preclinical Anti-Fatigue Assessment
The following diagram illustrates a typical experimental workflow for assessing the anti-fatigue effects of a test compound in a preclinical setting.
References
- 1. Opioid-mediated muscle afferents inhibit central motor drive and limit peripheral muscle fatigue development in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of this compound on contractile properties in frog isolated twitch muscle fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Exercise on the Pharmacokinetics of Drugs [sites.ualberta.ca]
- 5. Muscle Amino Acid and Adenine Nucleotide Metabolism during Exercise and in Liver Cirrhosis: Speculations on How to Reduce the Harmful Effects of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscle pH regulation: role of training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heptaminol-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Heptaminol Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of the validated mechanisms of action of heptaminol (B132716) hydrochloride with two other common inotropic agents, dobutamine (B195870) and milrinone (B1677136). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Overview of Inotropic Agents and Mechanisms of Action
Heptaminol hydrochloride is a sympathomimetic amine known for its cardiotonic properties.[1] Its mechanism of action has been attributed to two primary pathways: an indirect sympathomimetic effect and the modulation of intracellular pH. This guide compares these mechanisms with those of dobutamine, a direct β1-adrenergic agonist, and milrinone, a phosphodiesterase III (PDE3) inhibitor.
Table 1: Comparison of the Mechanisms of Action
| Feature | This compound | Dobutamine | Milrinone |
| Primary Mechanism | Indirect sympathomimetic; stimulation of Na+/H+ exchange | Direct β1-adrenergic receptor agonist | Phosphodiesterase III (PDE3) inhibitor |
| Molecular Target | Norepinephrine transporters; Na+/H+ exchanger | β1-adrenergic receptors | Phosphodiesterase III |
| Effect on Norepinephrine | Increases release and inhibits reuptake | No direct effect on release | No direct effect |
| Intracellular Signaling | ↑ Norepinephrine → ↑ cAMP; ↑ Intracellular pH | ↑ cAMP → PKA activation → ↑ Intracellular Ca2+ | ↑ cAMP → PKA activation → ↑ Intracellular Ca2+ |
| Primary Cardiac Effect | Positive inotropy and chronotropy | Positive inotropy | Positive inotropy and lusitropy (improved relaxation) |
| Vascular Effects | Vasoconstriction | Mild vasodilation | Significant vasodilation |
Comparative Analysis of Inotropic Effects: Experimental Data
The positive inotropic effect of this compound has been observed in isolated heart models. In normoxic conditions, it induces a cyclic increase in systolic left ventricular pressure (LVP).[2] During moderate ischemia, this compound restores intracellular pH and increases LVP.[2] The following tables present available quantitative data to compare the inotropic effects of the three agents.
Table 2: Dose-Response of Inotropic Effects in Isolated Rat Hearts
| Inotropic Agent | Concentration/Dose | % Increase in Left Ventricular Developed Pressure (LVDP) or other contractility metric | Study Reference |
| This compound | Data not available in a comparable format | A study reported a "cyclic increase of systolic LVP" and an increase in LVP during moderate ischemia, but specific percentage increases at defined concentrations are not provided. | [2] |
| Dobutamine | 10⁻⁸ M to 10⁻⁵ M | Dose-dependent increase in inotropy. | |
| Milrinone | 0.3 mg/kg/min (i.v. infusion in conscious rats) | No significant difference in dP/dtmax compared to equihypotensive doses of nitroprusside in the first 10 minutes, suggesting resistance to inotropic action in this model. |
Note: Direct comparative studies of this compound with dobutamine and milrinone using identical experimental setups are limited, making a direct quantitative comparison challenging.
Detailed Experimental Protocols
Assessment of Inotropic Effects in an Isolated Perfused Heart (Langendorff Method)
This protocol is a standard method for evaluating the direct cardiac effects of pharmacological agents.[2]
Objective: To measure the effect of this compound, dobutamine, and milrinone on myocardial contractility.
Experimental Setup:
-
Animal Model: Male Wistar rats are commonly used.[2]
-
Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Measurement of Contractility: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of contractility.
-
Drug Administration: The compounds are infused into the perfusion solution at varying concentrations to establish a dose-response relationship.
Workflow Diagram:
Validation of Na+/H+ Exchange Mechanism
This protocol describes the methodology to investigate the effect of this compound on intracellular pH (pHi) and the activity of the Na+/H+ exchanger.[2]
Objective: To determine if the inotropic effect of this compound is mediated by the stimulation of the Na+/H+ exchanger, leading to intracellular alkalinization.
Experimental Methods:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Measures the chemical shift of inorganic phosphate (B84403) (Pi) to determine intracellular pH (pHi).
-
Procedure: An isolated perfused heart (as described above) is placed within an NMR spectrometer. ³¹P-NMR spectra are acquired before and after the administration of this compound.
-
-
Fluorescence Microscopy with pH-Sensitive Dyes:
-
Principle: Utilizes fluorescent dyes (e.g., BCECF-AM) that exhibit pH-dependent fluorescence to visualize and quantify changes in pHi in isolated cardiomyocytes.
-
Procedure:
-
Cardiomyocytes are isolated from a rat heart.
-
Cells are loaded with a pH-sensitive fluorescent dye.
-
Baseline fluorescence is measured using a fluorescence microscope.
-
This compound is added, and changes in fluorescence are recorded over time.
-
The Na+/H+ exchange activity can be specifically assessed by inducing intracellular acidosis (e.g., with an ammonium (B1175870) chloride prepulse) and measuring the rate of pHi recovery in the presence and absence of the drug and specific inhibitors (e.g., amiloride).
-
-
Signaling Pathway Diagram:
Conclusion
The mechanism of action of this compound is multifactorial, involving both indirect sympathomimetic actions and the modulation of intracellular pH via the Na+/H+ exchanger. The sympathomimetic pathway is similar to other inotropic agents that increase intracellular cAMP, but the direct stimulation of the Na+/H+ exchanger represents a distinct mechanism, particularly relevant under ischemic conditions.
In comparison, dobutamine acts as a direct β1-adrenergic agonist, offering a more targeted approach to increasing cardiac contractility with milder effects on heart rate and vascular resistance. Milrinone, a PDE3 inhibitor, provides both inotropic and significant vasodilatory effects, making it suitable for conditions requiring afterload reduction.
Further independent validation studies with direct, quantitative comparisons of the inotropic potency of this compound against agents like dobutamine and milrinone under standardized experimental conditions are warranted to fully elucidate its therapeutic potential and positioning within the landscape of inotropic drugs.
References
Safety Operating Guide
Navigating the Disposal of Heptaminol Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Heptaminol (B132716) hydrochloride, a compound utilized in research, requires careful handling and adherence to specific disposal protocols to ensure the safety of personnel and the protection of our ecosystems. This guide provides essential, step-by-step procedures for the proper disposal of heptaminol hydrochloride, aligning with regulatory standards and promoting a culture of safety within the laboratory.
Understanding the Regulatory Landscape
The disposal of pharmaceutical and chemical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and safeguard public health.[1][2] In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3] It is imperative that all disposal procedures comply with federal, state, and local regulations.[4]
Core Disposal Principles
Based on safety data sheets (SDS), the primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete and safe destruction of the compound.
Key Prohibitions:
-
Do Not Discharge into Drains or Sewer Systems: this compound should not be allowed to enter drains or water courses.[5][6] Disposing of pharmaceuticals down the drain can lead to the contamination of drinking water and harm aquatic life, as current sewage treatment systems may not effectively remove all drug compounds.[7]
-
Avoid Household Trash: Disposing of this chemical in the regular trash is not a safe or compliant method.[1]
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow this procedural workflow:
-
Material Collection and Storage:
-
Engage a Licensed Waste Disposal Vendor:
-
Identify and contract with a licensed chemical waste disposal company that is permitted to handle pharmaceutical waste.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Packaging for Disposal:
-
Follow the specific packaging instructions provided by the waste disposal vendor.
-
Ensure containers are securely sealed to prevent leaks or spills during transport.
-
Contaminated packaging should also be disposed of as hazardous waste. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[5]
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the name of the waste disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.
-
In Case of Spills
Accidental spills should be handled promptly and safely:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5]
-
Cleanup:
-
Ventilation: Ensure the area is well-ventilated.[5]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. securewaste.net [securewaste.net]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. merck.com [merck.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
